LG157
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H19N3O3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
3-methoxy-N-methyl-5-[[3-(2-methyl-4-pyridinyl)-2-pyridinyl]oxy]benzamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-9-14(6-8-22-13)18-5-4-7-23-20(18)26-17-11-15(19(24)21-2)10-16(12-17)25-3/h4-12H,1-3H3,(H,21,24) |
InChI 键 |
LEBFJZAXIOHFOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=C(N=CC=C2)OC3=CC(=CC(=C3)OC)C(=O)NC |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of LG157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG157 is a potent, orally bioavailable small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2), also known as kinesin family member 20A (KIF20A).[1] This protein plays a critical role in the successful completion of cytokinesis, the final stage of cell division. This compound's mechanism of action centers on the disruption of MKLP2 function, leading to mitotic arrest and subsequent cell death. A key feature of this compound is its synthetic lethal interaction with MYC-overexpressing cancer cells, presenting a promising therapeutic window for a variety of malignancies. This document provides a comprehensive overview of the known mechanism of action of this compound, supported by available data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of MKLP2
This compound exerts its primary effect through the direct inhibition of MKLP2.[1] MKLP2 is a plus-end directed motor protein that is essential for the localization of the chromosomal passenger complex (CPC) to the central spindle during anaphase. The CPC, which includes Aurora B kinase, is crucial for the regulation of microtubule dynamics at the spindle midzone and the successful completion of cytokinesis.
By inhibiting MKLP2, this compound prevents the proper localization of the CPC, leading to defects in the formation of the midbody, an essential structure for the final separation of daughter cells. This disruption results in cytokinesis failure, leading to the formation of binucleated or multinucleated cells and subsequent apoptotic cell death.
Signaling Pathway
The inhibition of MKLP2 by this compound initiates a cascade of events that disrupt the final stages of mitosis. The following diagram illustrates the signaling pathway affected by this compound.
Synthetic Lethality with MYC Overexpression
A significant aspect of this compound's therapeutic potential lies in its synthetic lethal relationship with the MYC oncogene.[1] MYC is a transcription factor that is deregulated in a high percentage of human cancers and drives cellular proliferation. While directly targeting MYC has proven challenging, exploiting its downstream vulnerabilities offers a promising alternative.
MYC-overexpressing cells are often under increased replicative stress and have a heightened dependency on proper cell cycle progression and checkpoints. By inducing mitotic arrest through the inhibition of MKLP2, this compound selectively targets these vulnerabilities, leading to the preferential elimination of cancer cells with high levels of MYC while sparing normal, healthy cells.
Quantitative Data
While specific data on the binding affinity (e.g., Ki, IC50) of this compound to MKLP2 and its growth-inhibitory effects (e.g., GI50) on various cancer cell lines are not yet publicly available, the following table summarizes the known physicochemical and pharmacokinetic properties of the compound.
| Parameter | Value | Species | Reference |
| Physicochemical Properties | |||
| LogD (pH 7.4) | 2.41 | N/A | [1] |
| Aqueous Solubility (pH 1.0-13.0) | 175 - 228 µM | N/A | [1] |
| Pharmacokinetics | |||
| Plasma Protein Binding | 92.58% | Mouse | [1] |
| 90.30% | Human | [1] | |
| Oral Bioavailability | 69-85% | Not Specified | [1] |
| Formulation | |||
| Maximum Loading in SEDDS-F14 | 188.7 mg/mL | N/A | [2] |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound have not been published. However, the following sections describe standard methodologies that would be employed to characterize a novel MKLP2 inhibitor like this compound.
MKLP2 Enzymatic Assay (ATPase Activity)
This assay is designed to measure the ATP hydrolysis activity of the MKLP2 motor domain in the presence of microtubules and to determine the inhibitory effect of this compound.
Workflow:
Methodology:
-
Reagent Preparation:
-
Purify the recombinant motor domain of human MKLP2.
-
Polymerize tubulin to form microtubules and stabilize with taxol.
-
Prepare a reaction buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Performance:
-
In a 96-well plate, combine the reaction buffer, microtubules, and varying concentrations of this compound.
-
Add the MKLP2 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution to halt enzymatic activity (e.g., citric acid).
-
-
Detection and Analysis:
-
Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a luminescence-based ADP detection assay.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay
This assay assesses the effect of this compound on the viability and growth of cancer cell lines, particularly those with varying levels of MYC expression.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MYC-overexpressing and control lines) in appropriate media.
-
-
Treatment:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
-
Viability Assessment (e.g., using MTT or CellTiter-Glo):
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., a MYC-overexpressing cell line) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
-
Conclusion
This compound is a promising novel anti-cancer agent that targets the mitotic kinesin MKLP2. Its mechanism of action, involving the disruption of cytokinesis and a synthetic lethal interaction with MYC-overexpressing cancer cells, provides a strong rationale for its continued development. While detailed quantitative data on its direct target engagement and cellular effects are eagerly awaited, the available pharmacokinetic and preclinical efficacy information underscores its potential as a valuable therapeutic. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other MKLP2 inhibitors.
References
No Publicly Available Information on the Discovery and Synthesis of LG157
Despite a comprehensive search of publicly available scientific and chemical literature, no information was found regarding a compound designated "LG157" that would be the subject of an in-depth technical guide on its discovery and synthesis pathway for an audience of researchers, scientists, and drug development professionals.
Searches for "this compound discovery," "this compound synthesis pathway," "this compound chemical compound," "this compound drug," and "this compound molecule" did not yield any relevant results in scientific databases or the open web that would provide the necessary data to construct the requested whitepaper.
The designation "this compound" may refer to:
-
An internal project code: Many pharmaceutical and biotechnology companies use internal codes for compounds during early-stage research and development. This information is proprietary and not publicly disclosed until patent applications are filed or results are published.
-
A very recent discovery: The compound may be so new that information has not yet been disseminated in scientific publications or at conferences.
-
A misnomer or incorrect designation: The identifier provided may be inaccurate.
The only tangentially related finding was a product series named "ALOS-SILI-157," which is a silicone-based polymer mixture for personal care products and not a discrete molecular entity that would have a "discovery and synthesis pathway" in the context of drug development or fundamental chemical research.
Without any foundational information on the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or pathway visualizations.
If "this compound" is a known compound under a different public designation (e.g., an IUPAC name, a different code name, or a trade name), providing that information would allow for a renewed and potentially successful search to create the requested technical guide.
Biophysical Properties of the MKLP2 Inhibitor LG157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LG157 is a novel small-molecule inhibitor targeting the mitotic kinesin-like protein 2 (MKLP2), a key motor protein involved in the successful completion of cytokinesis.[1][2] Due to its critical role in cell division, MKLP2 has emerged as a promising target for anticancer therapies. This document provides a comprehensive overview of the known biophysical properties of this compound, offering a technical resource for researchers and drug development professionals. The information compiled herein includes physicochemical characteristics, binding affinity, and the relevant cellular signaling pathway, supported by detailed experimental protocols and data visualizations.
Introduction to this compound and its Target: MKLP2
Mitotic kinesin-like protein 2 (MKLP2), also known as KIF20A, is a member of the kinesin-6 family of motor proteins.[3] It plays an essential role during the final stages of cell division, specifically in the formation of the central spindle and the completion of cytokinesis.[4] Inhibition of MKLP2 leads to a failure of cytokinesis, resulting in the formation of binucleated cells, a characteristic that can be exploited for therapeutic intervention in rapidly dividing cancer cells.[4] this compound has been identified as a potent inhibitor of MKLP2.[1][5] Studies have demonstrated that this compound can suppress the growth of a wide array of human cancer cell lines in vitro and exhibits notable tumor growth inhibition in murine models.[1]
Biophysical and Physicochemical Properties of this compound
A summary of the key quantitative data for the biophysical and physicochemical properties of this compound is presented in the tables below. These parameters are crucial for understanding the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
The solubility and lipophilicity of a compound are fundamental determinants of its oral bioavailability and cell permeability.
| Property | Value | Conditions |
| Aqueous Solubility | 175 - 228 µM | pH 1.0 - 13.0 |
| LogD | 2.41 | pH 7.4 |
Table 1: Physicochemical properties of this compound.[1][2]
Binding Affinity and Pharmacokinetics
The binding affinity of this compound to its target, MKLP2, and its interaction with plasma proteins are critical for its pharmacological activity and distribution.
| Property | Value | Species |
| IC50 | 30 nM | Not Specified |
| Plasma Protein Binding | 92.58% | Mouse |
| Plasma Protein Binding | 90.30% | Human |
Table 2: Binding affinity and plasma protein binding of this compound.[1]
MKLP2 Signaling Pathway and Mechanism of Action of this compound
MKLP2 is a crucial component of the machinery that governs cytokinesis. Its function is tightly regulated through interactions with other key mitotic proteins. A significant aspect of MKLP2's role is its interaction with the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, and with Polo-like kinase 1 (Plk1).[6] this compound, as an inhibitor of MKLP2, disrupts these critical interactions and the motor function of MKLP2, leading to failed cytokinesis.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in this guide. While the precise protocols used for this compound may have variations, these represent standard and widely accepted procedures for determining the biophysical properties of small-molecule inhibitors.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a sealed container with a specific volume of a buffered aqueous solution at a defined pH.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[7]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The measured concentration is compared against a standard calibration curve to determine the aqueous solubility at the specified pH.
LogD Measurement (Shake-Flask Method)
This protocol describes the determination of the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are pre-saturated by mixing them vigorously and then allowing the phases to separate.[8]
-
Compound Addition: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the two-phase system.
-
Equilibration: The mixture is agitated for a set period (e.g., 1-4 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[9]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: Aliquots are carefully taken from both the n-octanol and the aqueous layers. The concentration of this compound in each phase is determined by a suitable analytical method like LC-MS.
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[10]
Plasma Protein Binding (Equilibrium Dialysis)
This protocol details the "gold standard" method for determining the extent of a compound's binding to plasma proteins.
Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of wells divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (typically 8-14 kDa).[11]
-
Sample Preparation: Plasma (human or mouse) is spiked with this compound at a known concentration.
-
Dialysis: The plasma containing this compound is added to one chamber (the donor chamber), and a protein-free buffer (e.g., PBS) is added to the other chamber (the receiver chamber).
-
Incubation: The dialysis unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[12]
-
Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of this compound in both aliquots is measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then determined by subtracting the unbound percentage from 100%.
IC50 Determination (Enzyme Inhibition Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against its enzyme target.
Protocol:
-
Reagent Preparation: Solutions of recombinant MKLP2 enzyme, microtubules (as a co-factor), ATP (the substrate), and a range of concentrations of this compound are prepared in an appropriate assay buffer.
-
Reaction Setup: The MKLP2 enzyme is pre-incubated with varying concentrations of this compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP. The reaction measures the ATPase activity of MKLP2, which is the hydrolysis of ATP to ADP and inorganic phosphate (Pi).
-
Detection: The rate of the reaction is monitored by detecting the amount of Pi produced over time. This can be done using a colorimetric method, such as a malachite green-based assay, which forms a colored complex with free phosphate.[13]
-
Data Analysis: The reaction rates at different this compound concentrations are plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve, and the IC50 value is determined as the concentration of this compound that reduces the enzyme activity by 50%.[14]
Conclusion
The biophysical properties of this compound compiled in this guide underscore its potential as a promising drug candidate targeting the mitotic kinesin MKLP2. Its favorable solubility and lipophilicity, combined with potent inhibition of its target, provide a strong foundation for its continued investigation in preclinical and clinical settings. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers working on the characterization and development of this compound and other MKLP2 inhibitors. Further studies to elucidate the thermodynamic parameters of this compound binding to MKLP2 would provide a more complete understanding of its mechanism of action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MKLP2 Is a Motile Kinesin that Transports the Chromosomal Passenger Complex during Anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Shake Flask LogD | Domainex [domainex.co.uk]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. courses.edx.org [courses.edx.org]
In Vitro and In Vivo Stability of LG157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG157 is a novel small-molecule inhibitor of mitotic kinesin-like protein 2 (MKLP2), a compelling oncology target essential for the completion of cell division (cytokinesis)[1]. Inhibition of MKLP2 leads to failed cytokinesis, resulting in binucleated cells and subsequent cell death, making it a promising strategy for cancer therapy[2][3]. The therapeutic potential of this compound has been demonstrated through growth suppression in numerous human cancer cell lines in vitro and significant tumor growth inhibition in murine models.
This technical guide provides a comprehensive overview of the stability and pharmacokinetic profile of this compound. For drug development professionals, understanding a compound's stability in biological systems is critical for predicting its in vivo behavior, optimizing formulation, and designing effective clinical studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support the continued development of this compound as a therapeutic agent.
Physicochemical Properties and In Vitro Stability
A drug candidate's fundamental physicochemical properties and stability are foundational to its potential for oral bioavailability and formulation development. This compound exhibits a favorable profile, suggesting its suitability as an orally administered drug.
Data Summary
This compound demonstrates high aqueous solubility across a wide pH range and exceptional stability in both acidic and physiological conditions. Its lipophilicity (LogD) is in a moderate range conducive to good cellular permeability, and it exhibits high binding to plasma proteins[4].
Table 1: Physicochemical and pH Stability of this compound
| Parameter | Value | Condition | Stability |
|---|---|---|---|
| Aqueous Solubility | 175 - 228 µM | pH 1.0 to 13.0 | - |
| LogD | 2.41 | pH 7.4 | - |
| pH Stability | Stable | pH 2.2 | Up to 72 h |
| pH Stability | Stable | pH 7.4 | Up to 72 h |
Data sourced from bioRxiv.
Table 2: Plasma Protein Binding of this compound
| Species | Matrix | Protein Binding (%) |
|---|---|---|
| Mouse | Plasma | 92.58% |
| Human | Serum | 90.30% |
Data sourced from bioRxiv[4].
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a test compound in plasma, which is crucial for predicting its half-life in systemic circulation.
1. Materials and Reagents:
-
Test compound (this compound) stock solution (e.g., 1 mM in DMSO).
-
Pooled, heparinized plasma (human, mouse, rat, etc.).
-
96-well microtiter plates.
-
Incubator set to 37°C.
-
Quenching solution: Cold acetonitrile or methanol containing an internal standard (IS).
-
LC-MS/MS system for analysis.
2. Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates[5].
-
Incubation: Add the test compound to the plasma in a 96-well plate to a final concentration of 1 µM. Ensure the final DMSO concentration is low (<1%)[6][7].
-
Time Points: Incubate the plate at 37°C, collecting aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes)[8].
-
Reaction Termination: At each time point, transfer an aliquot of the plasma mixture to a separate plate containing 2-3 volumes of cold quenching solution to stop the reaction and precipitate proteins[5].
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard[8].
3. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k [8].
Workflow Visualization
The following diagram illustrates the general workflow for an in vitro stability experiment.
In Vivo Stability and Pharmacokinetics
In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Pharmacokinetic (PK) studies in mice have shown that this compound can achieve favorable plasma exposure when administered orally.
Data Summary
Preclinical studies in mice using five different oral formulations revealed decent plasma exposure for this compound, with a PEG300-based formulation providing the highest levels. Subsequent tissue distribution studies in rats showed that this compound is widely distributed, with the highest concentrations found in the liver and the lowest in the brain.
Note: A full table of pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the primary source is not provided here as the data is presented graphically in the reference. The reference states favorable plasma drug concentrations and half-life characteristics were observed[4].
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol describes a general method for conducting a single-dose pharmacokinetic study in mice.
1. Materials and Subjects:
-
Test animals (e.g., C57BL/6 or BALB/c mice).
-
This compound formulated in an appropriate vehicle (e.g., PEG300).
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)[9].
-
Anesthetic (e.g., isoflurane).
-
LC-MS/MS system for bioanalysis.
2. Procedure:
-
Acclimation and Fasting: Acclimate animals to the housing conditions. Fast animals overnight (approx. 16 hours) before dosing, with water provided ad libitum[4]. Food can be returned 2 hours post-treatment[4].
-
Dosing: Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage or intravenous injection)[10]. Record the precise time of administration.
-
Blood Sampling: Collect serial blood samples (approx. 30 µL) from each mouse at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes)[9][10]. Common collection sites include the submandibular vein or retro-orbital plexus[9][11].
-
Plasma Preparation: Immediately transfer blood into heparinized microcentrifuge tubes. Centrifuge the samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Process plasma samples (e.g., protein precipitation) and analyze using a validated LC-MS/MS method to determine the concentration of this compound[4][10].
3. Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).
Workflow Visualization
The following diagram illustrates the key steps in an in vivo pharmacokinetic study.
Mechanism of Action: Inhibition of MKLP2-Mediated Cytokinesis
This compound's therapeutic effect stems from its inhibition of MKLP2. MKLP2 is a plus-end directed motor protein that plays an indispensable role in the final stage of mitosis, known as cytokinesis[1][12]. During anaphase, MKLP2 is responsible for transporting the Chromosomal Passenger Complex (CPC)—which includes the key mitotic kinase Aurora B—to the spindle midzone[1][13]. This localization is critical for signaling the formation of the contractile ring, which ultimately divides the cell in two[12].
The interaction and function of MKLP2 are tightly regulated by other mitotic kinases, particularly Polo-like kinase 1 (Plk1). Plk1 phosphorylates MKLP2, a step that is required for both proteins to co-localize at the central spindle and execute their functions in cytokinesis[2][3]. By inhibiting MKLP2, this compound disrupts this entire process, preventing the proper localization of the CPC and blocking the completion of cell division[1][13].
Signaling and Transport Pathway Visualization
The diagram below illustrates the critical role of MKLP2 in transporting the CPC during anaphase, a process inhibited by this compound.
References
- 1. The divergent mitotic kinesin MKLP2 exhibits atypical structure and mechanochemistry | eLife [elifesciences.org]
- 2. Phosphorylation of mitotic kinesin-like protein 2 by polo-like kinase 1 is required for cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of mitotic kinesin-like protein 2 by polo-like kinase 1 is required for cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 12. MKLP2 Is a Motile Kinesin that Transports the Chromosomal Passenger Complex during Anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Understanding the Pharmacokinetics of LG157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of LG157, a novel small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2). The information presented herein is compiled from preclinical studies and is intended to support further research and development of this promising anti-cancer agent.
Introduction to this compound
This compound is a potent and orally available small molecule that targets MKLP2, also known as kinesin family member 20A (KIF20A).[1] MKLP2 is a crucial motor protein involved in the process of cell division, specifically in chromosome congression and cytokinesis.[2][3][4][5] By inhibiting MKLP2, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death in cancer cells.[2][4] Notably, this compound has demonstrated a synthetic lethal interaction with MYC overexpression, a common feature in many human cancers, making it a promising candidate for targeted cancer therapy.[1] It selectively eliminates MYC-overexpressing cells while sparing normal dividing cells.[1]
Physicochemical and Pharmacokinetic Properties
The developability of a drug candidate is heavily reliant on its physicochemical and pharmacokinetic properties. This compound has been characterized to possess favorable drug-like qualities.
Data Presentation: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Species/Condition | Reference |
| Solubility | 175 - 228 µM | pH 1.0 to 13.0 | [1][6] |
| LogD | 2.41 | pH 7.4 | [1][6] |
| Plasma Protein Binding | 92.58% | Mouse | [1][6] |
| 90.30% | Human Serum | [1][6] | |
| Bioavailability | 69-85% | Not specified | [1] |
| Biopharmaceutics Classification System (BCS) | Class I | [1] |
These properties, particularly its good aqueous solubility and moderate lipophilicity, suggest that this compound is a promising candidate for oral drug formulation.[1]
Data Presentation: In Vivo Pharmacokinetics and Tissue Distribution of this compound
Preclinical studies in mice and rats have provided initial insights into the in vivo behavior of this compound.
| Parameter | Value | Species | Formulation | Reference |
| Highest Plasma Exposure | Not explicitly quantified | Mouse | PEG300-based | [1][6] |
| Tissue Distribution | Highest concentration in the liver, lowest in the brain | Rat | Not specified | [1][6] |
The wide tissue distribution is a positive indicator for reaching various tumor sites, while the low brain penetration may minimize potential central nervous system side effects.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the function of MKLP2. MKLP2 is a plus-end directed motor protein that plays a critical role in the spatial and temporal regulation of key mitotic events.[7]
MKLP2 Signaling and the Impact of this compound Inhibition
During mitosis, MKLP2 is essential for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the central spindle in anaphase.[8] This localization is crucial for the successful completion of cytokinesis, the final step in cell division where the cytoplasm is divided to form two daughter cells.[4][7]
Inhibition of MKLP2 by this compound disrupts the transport and localization of the CPC. This leads to a failure of cytokinesis, resulting in the formation of binucleated cells.[4] Furthermore, studies on MKLP2 inhibition have revealed a role for this motor protein earlier in mitosis, specifically in prometaphase.[2][3][5] MKLP2 facilitates the correction of improper kinetochore-microtubule attachments, a process that is monitored by the spindle assembly checkpoint.[2][3] Inhibition of MKLP2 leads to an increase in unstable chromosome attachments and elevated activity of Aurora kinases A and B, ultimately resulting in chromosome congression defects and aneuploidy (an abnormal number of chromosomes).[2][5][9]
The synthetic lethal relationship with MYC suggests that cancer cells with high levels of this oncoprotein are particularly dependent on the proper functioning of MKLP2 for their survival, making them highly susceptible to this compound.[1]
Mandatory Visualization: Proposed Signaling Pathway of MKLP2 and Site of this compound Inhibition
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used in the pharmacokinetic evaluation of this compound.
Solubility and LogD Determination
-
Objective: To assess the aqueous solubility and lipophilicity of this compound.
-
Methodology:
-
A standardized amount of this compound (150 mg) was mixed with 1g of various excipients in a sealed vial.
-
The mixture was stirred at 500 RPM at 37°C for 72 hours.
-
If the solution became clear, an additional 50 mg of this compound was added and incubated until saturation was reached (slight turbidity).
-
Samples were centrifuged at 14,000 rpm for 20 minutes.
-
The supernatant was collected, diluted with DMSO, and analyzed using LC-DAD-MS to determine the concentration.[6]
-
LogD was determined at pH 7.4.
-
Plasma Protein Binding Assay
-
Objective: To determine the extent to which this compound binds to plasma proteins.
-
Methodology: The specific details of the plasma protein binding assay were not provided in the reviewed literature. Typically, methods like equilibrium dialysis, ultracentrifugation, or ultrafiltration are employed for this purpose.
In Vivo Pharmacokinetic Studies in Mice
-
Objective: To evaluate the plasma exposure of this compound after oral administration of different formulations.
-
Methodology:
-
Five different oral formulations of this compound were prepared, including a PEG300-based formulation.
-
The formulations were administered to mice.
-
Blood samples were collected at various time points.
-
Plasma concentrations of this compound were determined using a validated analytical method (presumably LC-MS/MS).
-
Pharmacokinetic parameters were calculated from the plasma concentration-time profiles.
-
Tissue Distribution Studies in Rats
-
Objective: To determine the distribution of this compound in various tissues after administration.
-
Methodology:
-
This compound was administered to rats.
-
At a predetermined time point, animals were euthanized, and various organs and tissues were collected (e.g., liver, brain, kidney, etc.).
-
The concentration of this compound in each tissue was quantified.
-
Mandatory Visualization: Experimental Workflow for In Vivo Pharmacokinetic Studies
References
- 1. biorxiv.org [biorxiv.org]
- 2. MKLP2 functions in early mitosis to ensure proper chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MKLP2 functions in early mitosis to ensure proper chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MKLP2 Is a Motile Kinesin that Transports the Chromosomal Passenger Complex during Anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The divergent mitotic kinesin MKLP2 exhibits atypical structure and mechanochemistry | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
In-depth Technical Guide: The Role of LG157 in Cellular Signaling Pathways
A comprehensive analysis of the available scientific literature reveals no specific molecule or compound designated as "LG157" with a documented role in cellular signaling pathways. Extensive searches of peer-reviewed scientific databases and public information sources did not yield any data pertaining to a substance with this identifier.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested. The core requirements of the prompt, such as data presentation in tables, detailed methodologies, and Graphviz visualizations, are contingent upon the existence of foundational research concerning this compound, which appears to be absent from the public domain at this time.
This lack of information suggests several possibilities:
-
Novel Compound: this compound may be a very recent discovery or a compound under early-stage, confidential development by a research institution or pharmaceutical company. Information may not be publicly available until preclinical or clinical studies are published.
-
Internal Code Name: "this compound" could be an internal designation for a compound that is known publicly by a different name. Without this alternative nomenclature, it is impossible to locate the relevant research.
-
Typographical Error: There is a possibility that "this compound" is a typographical error, and the intended query was for a different, established molecule involved in cellular signaling.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the absence of information on this compound, we recommend the following actions:
-
Verify the Compound Name: Double-check the identifier "this compound" for any potential errors.
-
Consult Internal Documentation: If this name originates from within an organization, consult internal discovery and development documentation for further details and any alternative public-facing names.
-
Broader Literature Search: If the intended research area is known (e.g., oncology, immunology), a broader search for novel modulators of specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt) may yield information on compounds with similar functional profiles, even if they are not named this compound.
Without specific information on this compound, we are unable to generate the requested technical guide and associated visualizations. We are prepared to conduct a thorough analysis and provide the requested in-depth content as soon as a verifiable and researched compound identifier is available.
No Publicly Available Data on the Efficacy of LG157
Despite a comprehensive search for preliminary studies, clinical trial data, and scientific publications, no information was found regarding a compound designated as LG157. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time.
The investigation included searches for "preliminary efficacy studies of this compound," "this compound drug development," "this compound clinical trials," "this compound mechanism of action," and "this compound scientific publications." These inquiries yielded no relevant results pertaining to a compound with the identifier this compound.
While the search did identify information related to LG Chem Life Sciences and its product pipeline, there was no mention of a compound named this compound. One preclinical oncology compound, LR19157, was noted in LG Chem's pipeline, but no established connection to this compound could be made. Similarly, a clinical trial for a different compound, CX157, for treatment-resistant depression was found but is unrelated.
Without any available data on the efficacy, mechanism of action, or experimental protocols for this compound, the core requirements of the requested technical guide, including data presentation in tables and detailed experimental methodologies, cannot be fulfilled. Furthermore, the mandatory visualization of signaling pathways and experimental workflows using the DOT language is unachievable without the foundational scientific information.
It is possible that this compound is an internal designation not yet disclosed in public forums or scientific literature, or that the identifier is incorrect. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal or proprietary databases or await public disclosure of any research related to this compound.
Structural Analysis of the MKLP2 Inhibitor LG157: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and functional analysis of the molecule LG157, a potent and orally available small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2/KIF20A). MKLP2 is a critical motor protein involved in cytokinesis, the final stage of cell division, making it a promising target for anticancer therapies. This document summarizes the known quantitative data for this compound, details relevant experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows through signaling pathway and process diagrams. While a co-crystal structure of this compound with its target is not yet publicly available, this guide leverages the existing structural data of MKLP2 to provide a robust framework for understanding their interaction.
Introduction to this compound and its Target, MKLP2
This compound, also identified as the 2-methyl pyridine derivative 14a, is a small molecule that has demonstrated significant potential as an inhibitor of the mitotic kinesin-like protein 2 (MKLP2), also known as Kinesin Family Member 20A (KIF20A). MKLP2 is a plus-end directed motor protein that utilizes the energy from ATP hydrolysis to move along microtubules. It plays an essential role during the metaphase-anaphase transition and is crucial for the successful completion of cytokinesis. Inhibition of MKLP2 leads to failures in cell division, often resulting in binucleated cells, a hallmark of cytokinesis failure. This disruption of mitosis in rapidly dividing cancer cells makes MKLP2 an attractive target for the development of novel oncology therapeutics. This compound has been shown to selectively eliminate cancer cells overexpressing MYC and suppresses tumor growth in vitro and in vivo.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented below, compiled from available preclinical studies. These properties highlight its drug-like characteristics and suitability for oral administration.
| Property | Value | Reference |
| Molecular Identity | Amide group derivative, 14a (2-methyl pyridine) | bioRxiv |
| Target | Mitotic Kinesin-Like Protein 2 (MKLP2/KIF20A) | bioRxiv |
| IC50 | 30 nM | bioRxiv |
| Solubility (pH 1.0 - 13.0) | 175 - 228 µM | [1] |
| LogD (pH 7.4) | 2.41 | [1] |
| Plasma Protein Binding (Mouse) | 92.58% | [1] |
| Plasma Protein Binding (Human) | 90.30% | [1] |
Structural Analysis of the Target: MKLP2
While a crystal structure of this compound in complex with MKLP2 is not currently available in the public domain, high-resolution cryo-electron microscopy (cryo-EM) structures of the human MKLP2 motor domain have been determined in various nucleotide-bound states (ADP, and ATP-like states). These structures provide critical insights into the conformational changes that drive its motor activity and offer a basis for understanding how inhibitors like this compound might function.
The MKLP2 motor domain is larger than that of many other kinesins, featuring several unique loop insertions. These family-specific insertions are thought to modulate its motor function. The cryo-EM studies reveal the nucleotide-dependent movements of key structural elements, including the neck-linker, which is crucial for force generation. These detailed structural models of the apo and nucleotide-bound states of MKLP2 are invaluable for in silico docking studies to predict the binding mode of this compound and to guide the design of next-generation inhibitors.
Mechanism of Action of this compound
This compound exerts its anticancer effects primarily through the inhibition of MKLP2's motor function. By blocking the ATPase activity of MKLP2, this compound prevents the protein from translocating along microtubules, which is essential for its role in cytokinesis. This leads to a failure in the formation of the cleavage furrow and ultimately results in abortive cell division.
Furthermore, this compound has been observed to cause the delocalization of Aurora B kinase. Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which plays a central role in correcting microtubule-kinetochore attachment errors and ensuring accurate chromosome segregation. The delocalization of Aurora B further disrupts mitotic progression, contributing to the potent anti-proliferative effects of this compound.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and comparison of MKLP2 inhibitors. Below are methodologies for key assays relevant to the study of this compound.
In Vitro MKLP2 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of purified MKLP2 in the presence of microtubules and varying concentrations of the inhibitor.
-
Protein Purification: Express and purify recombinant human MKLP2 motor domain. Polymerize and stabilize microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Protocol:
-
Add a fixed concentration of microtubules and MKLP2 to the wells of a microplate.
-
Add the this compound dilutions (or DMSO as a control).
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate at a constant temperature (e.g., 25°C) for a set time.
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Workflow for the in vitro MKLP2 ATPase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa) to high confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble MKLP2 in the supernatant of each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MKLP2 as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Aurora B Kinase Delocalization Assay
This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of Aurora B kinase.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound or a vehicle control.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for Aurora B.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of the Aurora B signal in mitotic cells. In untreated cells, Aurora B localizes to the centromeres in metaphase and the central spindle in anaphase. A delocalized or diffuse staining pattern in this compound-treated cells indicates a disruption of its normal function.
Summary and Future Directions
This compound is a promising small-molecule inhibitor of MKLP2 with favorable drug-like properties and potent anticancer activity. Its dual mechanism of inhibiting MKLP2's motor function and inducing the delocalization of Aurora B kinase makes it a compelling candidate for further development. The availability of high-resolution structures of the MKLP2 motor domain provides a solid foundation for structure-based drug design efforts to optimize the potency and selectivity of this class of inhibitors.
Future research should focus on obtaining a co-crystal structure of this compound bound to MKLP2 to elucidate the precise binding mode and guide further medicinal chemistry efforts. Additionally, comprehensive selectivity profiling against a panel of other kinesins and kinases will be crucial to fully characterize its off-target effects. Continued investigation into the in vivo efficacy and safety of this compound in various cancer models will be essential to advance this promising therapeutic agent towards clinical application.
References
An In-depth Technical Guide to Characterizing the Binding Affinity and Selectivity Profile of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a compound's binding affinity and selectivity is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive overview of the principles and methodologies employed to characterize these critical parameters. While this document is intended as a general guide, the protocols and data presentation formats described herein are widely applicable for the evaluation of novel chemical entities. This guide will outline the experimental workflows for determining binding affinity and selectivity, present data in a structured format, and visualize key processes using signaling pathway and workflow diagrams.
Introduction to Binding Affinity and Selectivity
Binding affinity refers to the strength of the interaction between a single biomolecule (e.g., a drug) and its target (e.g., a protein receptor). It is typically quantified by the dissociation constant (Kd), which represents the concentration of a ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
Selectivity describes the degree to which a compound binds to a specific target in preference to other molecules in a biological system. High selectivity is a desirable characteristic for a therapeutic agent as it can minimize off-target effects and associated toxicities. Selectivity is often assessed by comparing the binding affinity of a compound for its intended target versus a panel of other related or unrelated targets.
Methodologies for Determining Binding Affinity
A variety of in vitro assays can be employed to determine the binding affinity of a test compound. One of the most common and robust methods is the radioligand binding assay.
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive method used to quantify the interaction of a ligand with its receptor.[1] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target of interest. The binding of the radioligand can be displaced by an unlabeled test compound in a competitive manner, allowing for the determination of the test compound's binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[2] Protein concentration is determined using a standard method like the BCA assay.[2]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound in a subset of wells.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[2]
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been presoaked (e.g., in 0.3% PEI). This separates the membrane-bound radioligand from the unbound radioligand.[2]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant), which is a measure of the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[2]
-
Data Presentation: Binding Affinity of a Novel Compound
| Target Receptor | Radioligand | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| Receptor X | [³H]-Ligand Y | 15.2 | 7.8 |
| Receptor Z | [¹²⁵I]-Ligand A | 250.6 | 125.3 |
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodologies for Determining Selectivity Profile
To assess the selectivity of a compound, its binding affinity against a broad panel of targets is determined. Kinase inhibitor profiling is a common example of selectivity screening.
Kinase Selectivity Profiling
Kinase selectivity panels are used to evaluate the interactions of a test compound with a large number of protein kinases.[3] This is crucial as many kinase inhibitors have off-target effects due to the high degree of similarity in the ATP-binding site across the kinome.
Experimental Protocol: Kinase Selectivity Screen (General Overview)
-
Assay Format: A variety of assay formats are available, including radiometric assays (e.g., 33PanQinase™) and fluorescence-based assays (e.g., ADP-Glo).[4] These assays typically measure the activity of each kinase in the presence of the test compound.
-
Screening Concentration: The test compound is often initially screened at a single, fixed concentration (e.g., 1 µM) against a large panel of kinases.[5]
-
Data Measurement: The activity of each kinase in the presence of the test compound is measured and compared to a vehicle control. The result is often expressed as the percentage of remaining kinase activity.
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition or remaining activity < 40%) are identified as "hits".[5]
-
IC50 Determination: For the identified hits, follow-up dose-response experiments are performed to determine the IC50 value for each kinase.[4] This provides a quantitative measure of the compound's potency against each off-target kinase.
Data Presentation: Kinase Selectivity Profile of a Novel Compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target | ||
| Kinase A | 98% | 12 |
| Off-Targets | ||
| Kinase B | 85% | 150 |
| Kinase C | 62% | 850 |
| Kinase D | 25% | >10,000 |
| Kinase E | 10% | >10,000 |
Logical Workflow: Kinase Selectivity Profiling
Caption: Logical workflow for kinase selectivity profiling.
Signaling Pathway Context
Understanding the signaling pathway in which the target receptor or enzyme operates is crucial for interpreting the functional consequences of compound binding. For instance, if a compound is a selective inhibitor of a particular kinase, it is expected to modulate downstream signaling events.
Example Signaling Pathway: Generic Kinase Cascade
Caption: A generic kinase signaling cascade.
Conclusion
The systematic evaluation of a compound's binding affinity and selectivity profile is a critical component of the drug discovery and development process. The methodologies outlined in this guide, including radioligand binding assays and kinase selectivity screening, provide a robust framework for characterizing the pharmacological properties of novel chemical entities. The clear and structured presentation of the resulting data is essential for making informed decisions regarding the progression of a compound through the development pipeline.
References
Methodological & Application
Application Note: Utilizing LG157 in Cell-Based Assays for mTOR Pathway Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LG157 is a potent and selective small molecule inhibitor of the mTOR (mammalian target of rapamycin) kinase, a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many human diseases, including cancer, making it a key target for therapeutic development. This application note provides a detailed protocol for the use of this compound in cell-based assays to investigate its effects on the mTOR pathway and downstream cellular processes. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The following protocols describe how to treat cultured cells with this compound and subsequently measure its impact on key downstream effectors of the mTOR pathway, as well as on cell viability and proliferation. The primary readout for mTOR inhibition is the phosphorylation status of its downstream targets, such as p70S6K and 4E-BP1, which can be assessed by Western blotting. Cellular viability and proliferation can be measured using colorimetric assays such as the MTT assay.
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Cell lines (e.g., MCF-7, U87MG, or other cancer cell lines with activated mTOR signaling)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
96-well and 6-well cell culture plates
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Figure 1. Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to assess the inhibitory effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of its downstream targets.
Workflow:
Figure 2. Workflow for Western blot analysis.
Procedure:
-
Cell Seeding: Seed cells into a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for 2 to 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative phosphorylation levels.
Data Presentation
The quantitative data obtained from the experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) at 48h | This compound IC₅₀ (µM) at 72h |
| MCF-7 | 1.2 | 0.8 |
| U87MG | 2.5 | 1.9 |
| User-defined | User-defined | User-defined |
Table 2: Quantification of mTOR Pathway Inhibition by Western Blot
| Treatment (1 µM this compound, 4h) | % Reduction in p-p70S6K | % Reduction in p-4E-BP1 |
| MCF-7 | 85% | 78% |
| U87MG | 75% | 65% |
| User-defined | User-defined | User-defined |
| % Reduction is calculated relative to the vehicle-treated control. |
Signaling Pathway
This compound targets the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2. The inhibition of mTORC1 is primarily responsible for the anti-proliferative effects of this compound.
Protocol for the Dissolution and Storage of LG157 (Solvent Yellow 157)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the dissolution and storage of LG157, also known as Solvent Yellow 157. The following protocols and data are intended to ensure the consistent and effective use of this compound in a research environment.
Compound Information
Summary of Physicochemical Data:
| Property | Value | Reference |
| IUPAC Name | 4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione | [1] |
| Synonyms | Solvent Yellow 157, C.I. 470180, Transparent Yellow HGN | [2][3] |
| CAS Number | 27908-75-4 | [4] |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [4] |
| Molecular Weight | 411.07 g/mol | [4] |
| Appearance | Yellow powder | |
| Melting Point | 323°C | [3] |
Dissolution Protocol
Recommended Solvents:
This compound is characterized by its excellent solubility in organic solvents and is insoluble in water. For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions due to its broad compatibility with biological assays.
Procedure for Reconstituting this compound:
-
Pre-Weighing Preparation: Before opening, bring the vial of this compound to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the this compound powder.
-
Dissolution: To facilitate dissolution, vortex the solution gently and/or sonicate in a water bath at room temperature until the compound is fully dissolved and the solution is clear.
-
Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Example Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution of this compound (MW = 411.07 g/mol ):
-
Weight of this compound = 1 mg
-
Volume of DMSO = (1 mg / 411.07 g/mol ) / (10 mmol/L) * 1000 = 0.243 mL = 243 µL
Storage Protocol
Stock Solution Storage:
-
Short-Term Storage (1-2 weeks): Store the DMSO stock solution at 4°C.
-
Long-Term Storage (up to 6 months): For extended storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Solid Compound Storage:
Store the solid, powdered form of this compound at room temperature in a dry, dark place away from direct sunlight.
Biological Activity and Signaling Pathway
Extensive searches for the biological activity, mechanism of action, and associated signaling pathways for this compound (Solvent Yellow 157) did not yield any specific information within the context of biomedical research or drug development. This compound is primarily documented as a yellow dye for industrial applications in plastics, polymers, and paints.[3][4]
Due to the lack of information on its biological targets, a signaling pathway diagram cannot be provided at this time. Researchers interested in the potential biological effects of this quinoline-containing compound may consider screening it against various cell lines and molecular targets to elucidate any potential activity.
Experimental Workflow for Solubility and Stability Testing
For researchers who need to validate solubility and stability in different solvents or under specific experimental conditions, the following workflow is recommended.
Workflow Diagram:
Caption: Experimental workflow for determining the solubility and stability of this compound.
References
Application Notes and Protocols for BPC 157 in Animal Model Studies
Introduction
Body Protective Compound 157 (BPC 157) is a pentadecapeptide composed of 15 amino acids.[1] It is a partial sequence of the human gastric juice protein BPC and is considered a promising therapeutic agent for its protective effects on various organs and tissues, particularly in promoting wound and ligament healing.[1][2][3] This document provides detailed application notes and protocols for the use of BPC 157 in animal model studies, based on available pharmacokinetic data.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of BPC 157 in rats and beagle dogs.
Table 1: Pharmacokinetic Parameters of BPC 157 in Rats Following a Single Intravenous (IV) Administration (20 μg/kg)
| Parameter | Unit | Value (Mean ± SD, n=6) |
| T1/2 | min | < 30 |
| AUC0-t | ng·min/mL | 76.4 ± 30.2 |
| Cmax | ng/mL | Not Reported |
| Tmax | min | Not Reported |
Data from He et al., 2022.[1][4]
Table 2: Pharmacokinetic Parameters of BPC 157 in Rats Following Single Intramuscular (IM) Administration
| Dose (μg/kg) | T1/2 (min) | Tmax (min) | Absolute Bioavailability (%) |
| 20 | < 30 | Not Reported | 14-19 |
| 100 | < 30 | Not Reported | 14-19 |
| 500 | < 30 | Not Reported | 14-19 |
Data from He et al., 2022.[1][2][3][4] BPC 157 exhibits linear pharmacokinetic characteristics at these doses.[1][2][3][4] The prototype drug was undetectable 4 hours after administration.[1]
Table 3: Pharmacokinetic Parameters of BPC 157 in Beagle Dogs Following a Single Intravenous (IV) Administration
| Parameter | Unit | Value (Mean ± SD) |
| T1/2 | min | 5.27 |
| AUC0-t | ng·min/mL | 76.4 ± 30.2 |
Data from He et al., 2022.[1]
Table 4: Pharmacokinetic Parameters of BPC 157 in Beagle Dogs Following Single Intramuscular (IM) Administration
| Dose (μg/kg) | Tmax (min) | Absolute Bioavailability (%) |
| 6 | 6.33 | 45-51 |
| 30 | 8.67 | 45-51 |
| 150 | 8.17 | 45-51 |
Data from He et al., 2022.[1] No significant differences in plasma concentrations were observed between male and female dogs.[1]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs.
1. BPC 157 Administration Protocol (Rat Model)
-
Objective: To administer BPC 157 to rats for pharmacokinetic or efficacy studies.
-
Materials:
-
Procedure:
-
Preparation of BPC 157 Solution: Dissolve BPC 157 in sterile saline to the desired concentration. For example, for a 20 μg/kg dose in a 200g rat, prepare a solution that allows for an appropriate injection volume (e.g., 100-200 μL).
-
Animal Handling: Acclimate Wistar rats to the laboratory environment before the experiment.
-
Administration:
-
Intravenous (IV): Administer a single bolus injection of the BPC 157 solution via the tail vein. A typical dosage used in pharmacokinetic studies is 20 μg/kg.[1]
-
Intramuscular (IM): Inject the BPC 157 solution into the thigh muscle. Doses ranging from 20 to 500 μg/kg have been used in single-dose pharmacokinetic studies.[1] For repeated administration studies, a dose of 100 μg/kg has been administered for seven consecutive days.[1]
-
-
Post-administration Monitoring: Observe the animals for any adverse reactions. For pharmacokinetic studies, proceed with blood sample collection at predetermined time points.
-
2. Blood Sample Collection and Plasma Preparation (Rat Model)
-
Objective: To collect blood samples and prepare plasma for BPC 157 concentration analysis.
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Pipettes and storage tubes
-
-
Procedure:
-
Anesthesia: Anesthetize the rats at the designated time points post-administration.
-
Blood Collection: Collect blood samples from the retro-orbital plexus or via cardiac puncture into anticoagulant-containing tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
3. BPC 157 Analysis by LC-MS/MS
-
Objective: To quantify the concentration of BPC 157 in plasma samples.
-
Methodology: While the provided search results for BPC 157 do not detail the LC-MS/MS method, a similar compound, LK-157, was analyzed using a validated LC-MS/MS method.[5] This involved separation on a C18 column with gradient elution.[5] The lower limit of quantification for LK-157 was 50 ng/mL.[5] A similar approach would be suitable for BPC 157, requiring the development and validation of a specific method.
Signaling Pathways and Workflows
BPC 157 Administration and Pharmacokinetic Analysis Workflow
The following diagram illustrates the general workflow for an in vivo study of BPC 157 in an animal model.
Caption: Experimental workflow for BPC 157 animal studies.
Metabolism and Excretion of BPC 157
BPC 157 is rapidly metabolized in vivo into smaller peptide fragments and eventually into single amino acids, which then enter the normal amino acid metabolic pathways.[1][2][3][4] The primary routes of excretion for the metabolites are through urine and bile.[1][2][3][4]
Caption: Metabolic pathway of BPC 157 in vivo.
References
- 1. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacokinetics-distribution-metabolism-and-excretion-of-body-protective-compound-157-a-potential-drug-for-treating-various-wounds-in-rats-and-dogs - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LG157 in CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG157 is a novel small-molecule inhibitor targeting the mitotic kinesin-like protein 2 (MKLP2), a key motor protein involved in the successful completion of cell division.[1] As an emerging oncology target, understanding the genetic factors that modulate cellular responses to this compound is crucial for its development as a therapeutic agent. CRISPR-Cas9 screening technology offers a powerful, unbiased approach to identify genes that, when perturbed, confer resistance or sensitivity to this compound, thereby uncovering potential mechanisms of action, biomarkers for patient stratification, and novel combination therapy strategies.
These application notes provide a comprehensive guide for designing and executing CRISPR-based screens with this compound to explore its therapeutic potential and underlying biology.
Mechanism of Action of this compound's Target: MKLP2
MKLP2, also known as KIF20A, is a plus-end directed motor protein that plays a critical role in cytokinesis, the final stage of cell division. It is essential for the formation of the central spindle and the completion of cleavage furrow ingression.[2] Inhibition of MKLP2 by agents such as this compound leads to failed cytokinesis, resulting in binucleated cells, mitotic arrest, and aneuploidy, ultimately leading to cell death in cancer cells that are often more reliant on proper mitosis for their rapid proliferation.[1][3][4] Recent studies have also implicated MKLP2 in early mitosis, specifically in ensuring proper chromosome congression through the regulation of Aurora A and B kinases.[1][3][4]
Applications of this compound in CRISPR Screening
CRISPR screens with this compound can be designed to address several key questions in drug development:
-
Identification of Resistance Mechanisms: Uncovering genes whose loss-of-function leads to resistance to this compound can predict potential clinical resistance mechanisms and inform the development of strategies to overcome them.
-
Discovery of Synthetic Lethal Interactions: Identifying genes that become essential for survival only in the presence of this compound can reveal novel drug targets for combination therapies that could enhance efficacy and reduce toxicity.
-
Elucidation of the Drug's Mechanism of Action: The profile of genes that modulate sensitivity to this compound can provide deeper insights into its downstream effects and cellular pathways of action.
Data Presentation: Hypothetical CRISPR Screen Results
The following tables present hypothetical data from a genome-wide CRISPR knockout screen designed to identify genes that confer resistance to this compound in a human cancer cell line.
Table 1: Summary of Hypothetical CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | A549 (Human Lung Carcinoma) |
| CRISPR Library | GeCKO v2 Human Library (targeting 19,050 genes) |
| Transduction MOI | 0.3 |
| This compound Concentration | 100 nM (IC50) |
| Treatment Duration | 14 days |
| Replicates | 3 |
Table 2: Top Hypothetical Gene Hits Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-A | Hypothetical E3 Ubiquitin Ligase | 5.8 | 1.2e-8 |
| GENE-B | Hypothetical Kinase in DNA Damage Response | 5.2 | 3.5e-8 |
| GENE-C | Hypothetical Component of the Spindle Assembly Checkpoint | 4.9 | 8.1e-8 |
| GENE-D | Hypothetical Transcription Factor | 4.5 | 1.5e-7 |
Table 3: Pathway Analysis of Hypothetical Resistance Genes
| Pathway | Number of Genes | p-value |
| Ubiquitin-mediated proteolysis | 8 | 2.3e-5 |
| DNA damage response | 6 | 5.1e-5 |
| Cell cycle checkpoint | 5 | 1.2e-4 |
Experimental Protocols
This section provides a detailed methodology for a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cas9 Expression: Generate a stable Cas9-expressing A549 cell line by transducing with a lentiviral vector carrying the Cas9 gene followed by blasticidin selection.
-
Lentivirus Production: Produce the pooled lentiviral sgRNA library (e.g., GeCKO v2) by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Virus Titer Determination: Determine the lentiviral titer to calculate the required volume for achieving a multiplicity of infection (MOI) of 0.3.
-
Transduction: Transduce the Cas9-expressing A549 cells with the sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a representation of at least 500 cells per sgRNA.
-
Puromycin Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium.
Protocol 2: this compound Treatment and Sample Collection
-
Initial Cell Plating: After puromycin selection, plate the transduced cell pool into two groups: a control group (treated with DMSO) and an experimental group (treated with this compound). Plate enough cells to maintain library representation.
-
This compound Treatment: Treat the experimental group with 100 nM this compound. The DMSO concentration in the control group should match the solvent concentration in the this compound-treated group.
-
Cell Passaging and Treatment Maintenance: Passage the cells every 2-3 days, maintaining the respective treatments (DMSO or this compound) for a total of 14 days. Ensure a minimum number of cells are carried over at each passage to maintain library complexity.
-
Sample Collection: At the end of the 14-day treatment period, harvest cells from both the DMSO and this compound-treated populations.
Protocol 3: Genomic DNA Extraction, Library Preparation, and Sequencing
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from the harvested cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.
-
sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Library Purification and Quantification: Purify the PCR products and quantify the library concentration.
-
Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to determine the abundance of each sgRNA.
Protocol 4: Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use statistical packages like MAGeCK to identify sgRNAs and genes that are significantly enriched in the this compound-treated population compared to the DMSO control.
-
Pathway Analysis: Perform pathway enrichment analysis on the identified hit genes using databases such as GO and KEGG to identify biological processes that are functionally related to this compound resistance.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Simplified signaling pathway of MKLP2 in mitosis and the inhibitory action of this compound.
Caption: Experimental workflow for a CRISPR knockout screen to identify this compound resistance genes.
Caption: Logical diagram illustrating the concept of synthetic lethality with this compound.
References
- 1. MKLP2 functions in early mitosis to ensure proper chromosome congression | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. MKLP2 functions in early mitosis to ensure proper chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MKLP2 functions in early mitosis to ensure proper chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Indisulam as a Tool for Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Molecular glues are small molecules that induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
This document provides detailed application notes and protocols for utilizing Indisulam , a well-characterized molecular glue degrader, in protein degradation studies. While the specific molecule "LG157" did not yield public data, Indisulam serves as an excellent exemplar for studying the principles and methodologies of molecular glue-induced protein degradation.
Indisulam is an aryl-sulfonamide that has been shown to selectively induce the degradation of the RNA-binding protein RBM39.[1][2][3] This activity is mediated by the recruitment of the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the formation of a ternary complex between DCAF15, Indisulam, and RBM39.[2][3]
Mechanism of Action: Indisulam-mediated RBM39 Degradation
Indisulam acts as a molecular glue by binding to the DCAF15 subunit of the CRL4 E3 ubiquitin ligase complex. This binding event creates a novel surface that is recognized by the RBM39 protein. The resulting ternary complex (RBM39-Indisulam-DCAF15) brings RBM39 into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of RBM39, a key splicing factor, leads to widespread changes in RNA splicing, which can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Caption: Signaling pathway of Indisulam-mediated RBM39 degradation.
Quantitative Data Presentation
The following tables summarize the quantitative data for Indisulam-induced RBM39 degradation in various cancer cell lines.
Table 1: Dose-Dependent Degradation of RBM39 by Indisulam
| Cell Line | Indisulam Concentration (µM) | Remaining RBM39 (%) | Reference |
| SH-SY5Y | 3 | ~20 | [4] |
| IMR-32 | 5 | RBM39 highlighted in red in volcano plot | [1] |
| IMR-32 | 10 | Significant degradation observed | [1] |
| KELLY | 10 | Significant degradation observed | [1] |
Table 2: Time-Course of RBM39 Degradation in SH-SY5Y Cells Treated with Indisulam
| Treatment Time (hours) | Remaining RBM39 Concentration | Notes | Reference |
| 1-2 | Dramatic decrease | - | [4] |
| ≥6 | Maximum degradation observed | Compared to DMSO control | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study Indisulam-mediated protein degradation.
Protocol 1: Cell-Based RBM39 Degradation Assay
This protocol describes how to assess the degradation of RBM39 in cancer cell lines upon treatment with Indisulam.
Caption: Workflow for assessing RBM39 degradation.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, IMR-32, KELLY)
-
Cell culture medium and supplements
-
Indisulam (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Epoxomicin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-RBM39, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Indisulam Treatment:
-
Dose-Response: Treat cells with increasing concentrations of Indisulam (e.g., 0.1, 1, 3, 10 µM) and a DMSO vehicle control for a fixed time (e.g., 6 or 24 hours).
-
Time-Course: Treat cells with a fixed concentration of Indisulam (e.g., 5 µM) for various time points (e.g., 1, 2, 6, 16, 24 hours).
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Epoxomicin) for 1 hour before adding Indisulam to confirm proteasome-dependent degradation.[4]
-
-
Cell Lysis: Wash cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop with chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for RBM39 and the loading control. Normalize the RBM39 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Ubiquitination Assay
This protocol is designed to demonstrate the Indisulam-dependent ubiquitination of RBM39.
Materials:
-
Recombinant human RBM39 protein
-
Recombinant human DCAF15-CRL4 complex
-
Recombinant human E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
Indisulam
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and the E3 ligase complex in the reaction buffer.
-
Add Components: Add recombinant RBM39 and either Indisulam or DMSO (vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-RBM39 antibody to detect the formation of higher molecular weight poly-ubiquitinated RBM39 species.
Protocol 3: Cell Viability Assay
This assay determines the effect of Indisulam-induced RBM39 degradation on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Indisulam
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of Indisulam.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Logical Relationships and Troubleshooting
Caption: A troubleshooting guide for RBM39 degradation experiments.
The successful degradation of RBM39 by Indisulam is dependent on the expression of DCAF15.[3] Therefore, cell lines with low or absent DCAF15 expression will be resistant to Indisulam-mediated RBM39 degradation. It is recommended to assess the baseline expression of DCAF15 in the cell lines of interest before initiating degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract P178: RBM39 degradation leads to exceptional responses in high-risk neuroblastoma by targeting the spliceosome | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Detection of LG157 in Biological Samples
Disclaimer: The following application notes and protocols have been generated based on the assumption that "LG157" is a hypothetical small molecule drug candidate. Due to the absence of specific information about a molecule with this designation in the public domain, this document provides a generalized framework for the detection of a small molecule in biological samples. The methodologies, data, and pathways are illustrative and should be adapted based on the specific properties of the actual compound of interest.
Introduction
These application notes provide detailed protocols for the sensitive and selective detection of this compound, a hypothetical novel kinase inhibitor, in various biological matrices. The described methods are crucial for preclinical and clinical development, enabling pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The primary methodologies covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.
I. Quantitative Analysis of this compound by LC-MS/MS
This section details the validated LC-MS/MS method for the determination of this compound in human plasma.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | |
| LC System | Shimadzu Nexera X2 |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | SCIEX QTRAP 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 452.3 -> 287.2 (Qualifier: 452.3 -> 194.1) |
| MRM Transition (IS) | 458.3 -> 293.2 (this compound-d6) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
Table 2: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (this compound/IS) | % Accuracy |
| 0.1 | 0.005 | 98.7 |
| 0.5 | 0.024 | 101.2 |
| 1.0 | 0.049 | 100.5 |
| 5.0 | 0.251 | 99.8 |
| 10.0 | 0.503 | 99.1 |
| 50.0 | 2.512 | 100.8 |
| 100.0 | 5.021 | 99.9 |
| Linear Range | 0.1 - 100 ng/mL | |
| Correlation Coefficient (r²) | 0.9992 |
Table 3: Precision and Accuracy for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | 0.098 | 6.8 | 8.2 | 98.0 |
| Low | 0.3 | 0.295 | 5.1 | 6.5 | 98.3 |
| Medium | 30.0 | 30.8 | 4.5 | 5.8 | 102.7 |
| High | 80.0 | 81.2 | 3.9 | 5.1 | 101.5 |
Experimental Protocol: LC-MS/MS Sample Preparation
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Protein Precipitation:
-
Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (this compound-d6, 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Experimental Workflow Diagram
II. High-Throughput Screening of this compound by ELISA
This section describes a competitive ELISA for the semi-quantitative detection of this compound, suitable for rapid screening of a large number of samples.
Data Presentation
Table 4: ELISA Kit Performance Characteristics
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Detection Range | 0.5 - 200 ng/mL |
| Sensitivity (LOD) | 0.25 ng/mL |
| Specificity | Cross-reactivity with major metabolites < 1% |
| Intra-assay Precision | < 8% |
| Inter-assay Precision | < 12% |
| Sample Volume | 50 µL |
| Incubation Time | 60 minutes |
Experimental Protocol: Competitive ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the hypothetical kit manual.
-
Standard and Sample Addition:
-
Add 50 µL of each standard, control, and sample to the appropriate wells of the anti-LG157 antibody-coated microplate.
-
-
HRP-Conjugate Addition: Add 50 µL of this compound-HRP conjugate to each well.
-
Incubation: Incubate the plate for 60 minutes at 37 °C.
-
Washing: Aspirate and wash each well four times with 300 µL of wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm within 10 minutes. The color intensity is inversely proportional to the this compound concentration.
Experimental Workflow Diagram
III. Hypothetical Signaling Pathway of this compound
This compound is postulated to be an inhibitor of a receptor tyrosine kinase (RTK) involved in cell proliferation and survival. The diagram below illustrates its potential mechanism of action.
Signaling Pathway Diagram
This pathway illustrates that upon growth factor binding, the RTK dimerizes and autophosphorylates, activating downstream pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades, leading to cell proliferation and survival. This compound acts by inhibiting the kinase activity of the RTK, thereby blocking these downstream signals.
Application Note: High-Throughput Screening for Inhibitors of Mitotic Kinesin-Like Protein 2 (MKLP2) Using LG157 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotic Kinesin-Like Protein 2 (MKLP2), a member of the kinesin-6 family, plays a crucial role in the final stages of cell division, specifically in cytokinesis. Its function is essential for the proper formation of the midbody and the ultimate separation of daughter cells. Due to its critical role in cell proliferation, MKLP2 has emerged as a promising target for anti-cancer drug discovery. Inhibition of MKLP2 can lead to cytokinesis failure, resulting in multinucleated cells and subsequent cell death, making it an attractive strategy for cancer therapy.
This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of MKLP2. It utilizes LG157, a known small-molecule inhibitor of MKLP2, as a reference compound for assay validation and performance monitoring. The described assay is a cell-based phenotypic screen that measures the induction of multinucleation, a hallmark of MKLP2 inhibition.
Principle of the Assay
The primary assay is a high-content imaging screen that quantifies the percentage of multinucleated cells following compound treatment. Inhibition of MKLP2 by compounds like this compound disrupts cytokinesis, leading to the formation of cells with multiple nuclei. This phenotypic change can be robustly quantified using automated microscopy and image analysis.
Materials and Reagents
-
Cell Line: A rapidly dividing human cancer cell line (e.g., HeLa, U2OS) stably expressing a nuclear-localized fluorescent protein (e.g., H2B-GFP) is recommended for ease of nuclear identification.
-
Assay Plates: 384-well, black-walled, clear-bottom imaging plates.
-
Compound Libraries: Small molecule libraries for primary screening.
-
This compound: Reference inhibitor for positive controls.
-
DMSO: Vehicle for negative controls.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Hoechst 33342: Nuclear counterstain.
-
Paraformaldehyde (PFA): For cell fixation.
-
Phosphate-Buffered Saline (PBS): For washing.
-
High-Content Imaging System: Automated microscope with image analysis software.
Experimental Protocols
Assay Development and Miniaturization
The initial phase involves optimizing the assay in a 384-well format to ensure its suitability for HTS.
-
Cell Seeding Density: Determine the optimal cell number per well to achieve 60-80% confluency at the time of imaging.
-
This compound Dose-Response: Perform a dose-response curve for this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to determine the EC50 for multinucleation induction. This will establish the concentration for the positive control.
-
DMSO Tolerance: Evaluate the effect of DMSO concentration on cell viability and phenotype to determine the maximum tolerable concentration for the screen.
-
Z'-Factor Determination: Assess the assay quality and robustness by calculating the Z'-factor using positive (this compound at EC80) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
Primary High-Throughput Screen
The primary screen is performed to test a large number of compounds at a single concentration.
-
Plate Preparation: Dispense compounds from the library and controls (this compound and DMSO) into 384-well assay plates.
-
Cell Seeding: Seed the cells into the prepared plates at the optimized density.
-
Incubation: Incubate the plates for a duration equivalent to 1.5 to 2 cell cycles (e.g., 24-48 hours) to allow for the observation of cytokinesis defects.
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to the live cells to stain the nuclei.
-
Incubate for 30 minutes.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Perform final washes with PBS.
-
-
Imaging: Acquire images of the stained nuclei using a high-content imaging system.
-
Image Analysis: Use image analysis software to automatically identify and count the number of nuclei per cell. Calculate the percentage of multinucleated cells for each well.
Data Analysis and Hit Selection
-
Normalization: Normalize the data to the plate controls (DMSO as 0% inhibition and this compound as 100% effect).
-
Hit Criteria: Define a hit as any compound that induces a statistically significant increase in the percentage of multinucleated cells above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
Secondary Screens and Hit Validation
Compounds identified as hits in the primary screen should be subjected to further validation.
-
Confirmation Screen: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform 10-point dose-response curves for the confirmed hits to determine their potency (EC50).
-
Orthogonal Assays: Validate the mechanism of action using orthogonal assays, such as a biochemical assay to measure the direct inhibition of MKLP2 ATPase activity or a microtubule gliding assay.
Data Presentation
The following table summarizes hypothetical data for this compound in the described HTS assay.
| Parameter | Value | Description |
| This compound EC50 | 50 nM | Potency for inducing multinucleation in HeLa cells. |
| Z'-Factor | 0.72 | Assay robustness and suitability for HTS. |
| Primary Screen Hit Rate | 0.5% | Percentage of compounds identified as hits in the primary screen. |
| Confirmed Hit Rate | 0.1% | Percentage of primary hits confirmed in secondary assays. |
Visualizations
.dot
Caption: High-throughput screening workflow for identifying MKLP2 inhibitors.
.dot
Caption: Simplified signaling pathway of MKLP2 in cytokinesis and the effect of inhibition.
Conclusion
The described high-content screening protocol provides a robust and reliable method for identifying novel inhibitors of MKLP2. By leveraging a clear phenotypic endpoint—multinucleation—the assay is well-suited for large-scale screening campaigns. The use of this compound as a reference compound is critical for assay validation, ensuring data quality and enabling the confident identification of promising new drug candidates for cancer therapy. Further characterization of hits through secondary and orthogonal assays will be essential to confirm their mechanism of action and advance them in the drug discovery pipeline.
Application Notes and Protocols for Small Molecule Modulators in Organoid Culture Systems: A Case Study with Hypothetical Wnt Pathway Inhibitor LG157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering physiologically relevant three-dimensional (3D) models that recapitulate the architecture and function of native tissues.[1][2][3] These self-organizing structures, derived from stem cells, are amenable to genetic and chemical manipulation, making them ideal for studying developmental processes, disease mechanisms, and drug responses.[2] Small molecules are instrumental in directing the differentiation and maintenance of organoids by modulating key signaling pathways.
This document provides detailed application notes and protocols for the use of a hypothetical small molecule, LG157 , a potent and selective inhibitor of the Wnt signaling pathway, in intestinal organoid culture systems. While this compound is a representative compound, the principles and methodologies described herein are broadly applicable to other small molecules and organoid types.
Mechanism of Action: Wnt Signaling in Intestinal Organoids
The Wnt signaling pathway is fundamental for maintaining the intestinal stem cell niche and driving the proliferation of progenitor cells.[2] In the canonical Wnt pathway, the binding of Wnt ligands to their receptors initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and stem cell maintenance, such as Lgr5.[2]
This compound is designed to inhibit this pathway, leading to a reduction in stem cell proliferation and an increase in cellular differentiation within the organoid. This allows researchers to study the consequences of Wnt pathway dysregulation, model diseases such as colorectal cancer where this pathway is often hyperactivated, and screen for therapeutic agents that target Wnt signaling.
Signaling Pathway Diagram
References
Application Notes and Protocols for Imaging LG157 (SB290157)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the techniques for labeling LG157, a compound identified as the selective C3a receptor antagonist SB290157, for in vitro and in vivo imaging applications.[1][2][3] SB290157 is an arginine derivative with the molecular formula C22H28N4O4.[2] Effective labeling of this small molecule enables researchers to visualize its distribution, target engagement, and pharmacokinetics, providing critical data for drug development and biological research. The protocols detailed below focus on established methods for conjugating imaging moieties to the functional groups present in the SB290157 structure: a primary amine and a carboxylic acid.
Structural Analysis of SB290157 for Labeling
The chemical structure of SB290157, N2-[(2,2-diphenylethoxy)acetyl]-L-arginine, reveals two primary sites for conjugation:
-
Primary Amine (-NH2): Located on the guanidinium group of the arginine residue. This group is a nucleophile and can be targeted by amine-reactive chemical moieties.
-
Carboxylic Acid (-COOH): The carboxyl group of the arginine backbone. This group can be activated to react with amine-containing labels.
The choice of labeling strategy should consider the potential for the label to interfere with the molecule's biological activity. It is recommended to test the labeled compound to ensure it retains its binding affinity for the C3a receptor.
Visualization of Labeling Strategies
The following diagram illustrates the potential points of conjugation on the SB290157 molecule.
Caption: Potential conjugation sites on SB290157 for imaging labels.
Part 1: Fluorescent Labeling
Fluorescent labeling is a widely used technique for in vitro imaging, such as fluorescence microscopy and flow cytometry.[4] The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and the available imaging instrumentation.
Data Presentation: Common Amine-Reactive Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| CF®350 | 347 | 448 | 18,000 | 0.75 |
| CF®488A | 490 | 515 | 70,000 | 0.92 |
| CF®555 | 555 | 565 | 150,000 | 0.90 |
| CF®647 | 650 | 665 | 250,000 | 0.20 |
| Janelia Fluor® 549 | 549 | 571 | 101,000 | 0.89 |
Data sourced from publicly available supplier information.
Experimental Protocol 1: Labeling of SB290157 via Primary Amine
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to the primary amine group of SB290157.[4][5][6] NHS esters react with unprotonated primary amines to form stable amide bonds.[4][5]
Workflow for Amine Labeling
Caption: Workflow for fluorescently labeling SB290157 via its primary amine.
Materials:
-
SB290157
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification system (e.g., reverse-phase HPLC)
Protocol:
-
Prepare SB290157 Solution: Dissolve SB290157 in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction:
-
Add a 1.5 to 3-fold molar excess of the dye stock solution to the SB290157 solution.
-
Vortex briefly to mix.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled SB290157 from unreacted dye and byproducts using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Experimental Protocol 2: Labeling of SB290157 via Carboxylic Acid
This protocol utilizes a two-step carbodiimide reaction to label the carboxylic acid group of SB290157 with an amine-containing fluorescent dye.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which then reacts with N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive intermediate.[8][9][10]
Caption: General workflow for chelator conjugation and radiolabeling of SB290157.
Materials:
-
SB290157
-
DOTA-NHS ester (or other suitable bifunctional chelator)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Radionuclide (e.g., ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator)
-
Labeling Buffer: 0.1 M Sodium acetate, pH 4.5
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Protocol:
Part A: Conjugation of DOTA to SB290157
-
Follow the steps outlined in Experimental Protocol 1 to conjugate the DOTA-NHS ester to the primary amine of SB290157.
-
Purify the SB290157-DOTA conjugate thoroughly using reverse-phase HPLC to remove any unreacted chelator.
-
Characterize the conjugate by mass spectrometry to confirm its identity.
Part B: Radiolabeling with Gallium-68 (for PET)
-
Elute Generator: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffer Preparation: Add the ⁶⁸GaCl₃ eluate to the labeling buffer.
-
Labeling Reaction:
-
Add the purified SB290157-DOTA conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Purification:
-
Pass the reaction mixture through a C18 SPE cartridge.
-
Wash the cartridge with water to remove unchelated ⁶⁸Ga.
-
Elute the final product, [⁶⁸Ga]Ga-DOTA-SB290157, with ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Concluding Remarks
The protocols provided herein offer a foundation for the successful labeling of this compound (SB290157) for a variety of imaging applications. It is crucial to note that optimization of reaction conditions, such as molar ratios of reactants, pH, and incubation times, may be necessary to achieve the desired labeling efficiency and to preserve the biological activity of the small molecule. Post-labeling validation of the compound's affinity for its target, the C3a receptor, is a critical step to ensure the imaging results accurately reflect the behavior of the parent molecule.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB290157 | C22H28N4O4 | CID 5311120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LG157 Solubility in DMSO
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the hypothetical compound LG157 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A1: Difficulty in dissolving compounds like this compound in DMSO can stem from several factors:
-
Compound Purity and Form: The presence of impurities or different polymorphic forms of the compound can significantly affect its solubility.
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can lower its solvating power for certain compounds.[1]
-
Temperature: The dissolution of some compounds is an endothermic process, and ambient temperature may not be sufficient.
-
Concentration: You might be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO.
-
Insufficient Agitation: Inadequate mixing may not provide enough energy to break down the crystal lattice of the compound.
Q2: My this compound powder won't dissolve completely in DMSO, even at low concentrations. What steps can I take?
A2: If you observe particulate matter or an incomplete dissolution of this compound, we recommend the following troubleshooting workflow.
Q3: Can I heat the this compound/DMSO mixture to aid dissolution?
A3: Yes, gentle warming can be an effective method to increase the solubility of many compounds. However, it is crucial to proceed with caution to avoid thermal degradation of this compound. We recommend warming the solution in a water bath at 37°C for 10-15 minutes. Avoid aggressive or prolonged heating at higher temperatures unless the thermal stability of this compound is well-established.
Q4: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer or medium, the solvent environment changes drastically, causing the compound to "crash out" of the solution. To mitigate this:
-
Optimize the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. Ensure your final dilution maintains a DMSO concentration sufficient to keep this compound in solution without inducing cellular toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration with DMSO, and then introduce this into the aqueous medium.
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can initiate precipitation.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in DMSO under various conditions. These values are illustrative and should be determined empirically for your specific batch of this compound.
| Condition | This compound Concentration (mM) | Observation |
| Room Temperature (25°C) | 10 | Incomplete dissolution, visible particles. |
| Room Temperature (25°C) with Sonication | 10 | Improved dissolution, some fine particles may remain. |
| Warmed (37°C) with Sonication | 10 | Clear solution. |
| Room Temperature (25°C) | 5 | Clear solution after vigorous vortexing. |
| Warmed (37°C) with Sonication | 20 | Incomplete dissolution. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for at least 2 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
If the solution is clear, it is ready for serial dilution or storage.
Protocol 2: Enhanced Dissolution of this compound using Sonication and Warming
-
Follow steps 1 and 2 from the Standard Dissolution Protocol.
-
Vortex the mixture for 2 minutes.
-
If particles are still visible, place the tube in a water bath sonicator for 15-30 minutes. The water bath helps to maintain a consistent temperature and efficient energy transfer.
-
After sonication, visually inspect the solution.
-
If dissolution is still incomplete, transfer the tube to a 37°C water bath for 10-15 minutes.
-
Following incubation, vortex the solution again for 1 minute.
-
Inspect the final solution to ensure it is clear and free of particulates.
Hypothetical Signaling Pathway for this compound
For research and discussion purposes, a hypothetical signaling pathway involving this compound is presented below. This diagram illustrates a potential mechanism of action where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby affecting downstream signaling cascades like the MAPK/ERK pathway.
References
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and reduce the off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My compound is showing an unexpected phenotype or toxicity. Could this be due to off-target effects?
Yes, unexpected cellular phenotypes or toxicity are common indicators of off-target activity. When a compound interacts with unintended proteins, it can disrupt cellular pathways unrelated to its primary target, leading to unforeseen biological consequences.[1] It's crucial to validate that the observed effect is a direct result of on-target inhibition.
Q2: What is the first step I should take to minimize potential off-target effects?
A primary and straightforward approach is to perform a dose-response curve and use the minimal concentration of the compound required for on-target inhibition.[1] Often, off-target effects are more pronounced at higher concentrations where the compound is more likely to bind to lower-affinity secondary targets.[1] Aim to use concentrations at or slightly above the IC50 for your primary target.
Q3: How can I confirm that the observed cellular phenotype is a direct result of inhibiting my target of interest?
To confirm on-target activity, several validation experiments are recommended:
-
Use a Structurally Distinct Inhibitor: Treat cells with a different inhibitor that targets the same protein but has a distinct chemical structure.[1] If this second compound reproduces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform a Rescue Experiment: If possible, transfect cells with a mutated version of the target protein that is resistant to your inhibitor.[1] If the inhibitor-induced phenotype is reversed in the cells expressing this resistant mutant, it provides strong evidence for an on-target mechanism.[1]
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein. If the resulting phenotype mimics that of your inhibitor, it supports an on-target effect.
Troubleshooting Guide
Issue 1: High background or unexpected results in cellular assays.
This could be due to the compound binding to multiple proteins.
Troubleshooting Steps:
-
Lower Compound Concentration: Determine the lowest effective concentration for on-target activity to minimize engagement with lower-affinity off-targets.[1]
-
Profile for Off-Target Liabilities: Screen your compound against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential off-target interactions.[1]
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target within the complex environment of the cell.[1]
Issue 2: In vivo toxicity or unexpected side effects in animal models.
This may indicate that the compound is interacting with off-targets that regulate critical physiological processes.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Optimize the compound's absorption, distribution, metabolism, and excretion (ADME) properties to increase its concentration at the target site while minimizing exposure to other tissues.[2]
-
Formulation and Delivery Strategies: Consider advanced delivery methods, such as nanoparticle-based systems or prodrugs, to enhance the selective delivery of the compound to the desired tissues.[2]
-
In Silico Prediction of Off-Targets: Utilize computational tools to predict potential off-target interactions based on the compound's structure and the structures of known proteins.[2][3]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context, based on the principle that a protein's thermal stability increases upon ligand binding.[1]
Methodology:
-
Cell Treatment: Treat intact cells with your small molecule inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1]
Expected Outcome: An increase in the amount of soluble target protein at higher temperatures in the presence of the inhibitor indicates target engagement.
Protocol 2: Off-Target Profiling using Kinase Panel Screening
This protocol outlines a general approach for screening a compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Submission: Submit your compound to a commercial or in-house kinase screening service.
-
Assay Format: Typically, these screens are performed as in vitro activity assays where the ability of your compound to inhibit the activity of a large number of purified kinases is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration of your compound.
Data Interpretation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | On-Target/Off-Target |
| Primary Target | 95% | 50 | On-Target |
| Kinase A | 85% | 250 | Potential Off-Target |
| Kinase B | 60% | >1000 | Likely Off-Target |
| Kinase C | 15% | >10000 | Not a significant off-target |
Visualizing Workflows and Pathways
Caption: A typical workflow for identifying and mitigating off-target effects.
Caption: Illustrative signaling pathways for on-target and off-target effects.
References
Technical Support Center: Optimizing LG157 Concentration for Cell Viability
Disclaimer: The compound "LG157" is not specifically identified in the public domain. This guide provides a general framework for optimizing the concentration of a novel small molecule inhibitor, using Lauryl Gallate (LG), a compound with known effects on cell viability, as an illustrative example. The principles and protocols described are based on standard cell biology and pharmacological practices.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for a new compound like this compound?
A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to establish a dose-response relationship. A logarithmic or serial dilution series is a common starting point, for instance, ranging from 1 nM to 100 µM.[1] This wide range helps in identifying concentrations that elicit a biological effect, cytotoxicity, or no effect.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity is assessed using various cell viability assays. Commonly used methods include:
-
MTT or XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[2][3]
-
Trypan Blue Exclusion Assay: This method uses a dye to differentiate between viable cells with intact membranes and non-viable cells with compromised membranes.[4][5][6]
It is crucial to include both positive (a known cytotoxic agent) and negative (vehicle control) controls in your experiments for accurate interpretation of results.
Q3: My cell viability results are inconsistent between experiments. What could be the cause?
A3: High variability between replicate wells or experiments can stem from several factors:
-
Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven cell seeding: Make sure to have a single-cell suspension before seeding to ensure an even distribution of cells in each well.
-
Edge effects in the plate: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to avoid using the outer wells for experimental samples and instead fill them with sterile medium or PBS.
-
Compound stability: The compound may degrade or precipitate in the culture medium over time.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
A4: To prevent solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[7] It is essential to include a vehicle control with the same final DMSO concentration as in the compound-treated wells in all experiments.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect on cell viability | The concentration range tested is too low. | Test a higher and wider range of concentrations. |
| The incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. | |
| The compound is not soluble or is unstable in the culture medium. | Visually inspect for precipitation. Prepare fresh dilutions for each experiment. Consider using a different solvent or a solubilizing agent if compatible with your cells. | |
| High cell death even at the lowest concentration | The starting concentration is too high. | Test a lower range of concentrations, starting from nanomolar levels. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[7] Always include a vehicle control. | |
| Bell-shaped dose-response curve | Off-target effects at high concentrations. | This can indicate complex biological responses. Focus on the initial inhibitory part of the curve for determining the optimal concentration. |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. Test a narrower, lower concentration range. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the number of cells per well that ensures they are in the logarithmic growth phase at the end of the experiment.
Methodology:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT).
-
The optimal seeding density is the one that results in sub-confluent cells that are still actively dividing at the end of the experiment.
Protocol 2: Dose-Response Experiment using MTT Assay
Objective: To determine the effective concentration range and the IC50 (half-maximal inhibitory concentration) of this compound.
Methodology:
-
Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 1:10 or 1:3 dilution series.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10]
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[8]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
Objective: To determine the number of viable and non-viable cells after treatment with this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and resuspend them in culture medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.[4]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[4][6]
Data Presentation
As an illustrative example, the following table summarizes the dose-dependent effect of Lauryl Gallate (LG) on the viability of U87 human glioblastoma cells after 24 hours of treatment. The IC50 value for LG in U87 cells was determined to be approximately 0.2 µM.[11][12]
| LG Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.05 | Reduced |
| 0.1 | Reduced |
| 0.2 | ~50 (IC50) |
| 0.3 | Further Reduced |
| 0.5 | Significantly Reduced |
Note: "Reduced" indicates a statistically significant decrease in cell viability compared to the control as reported in the source. Specific percentages for each concentration were not provided in the abstract.
Visualizations
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 台盼蓝拒染法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 11. Lauryl Gallate Induces Apoptotic Cell Death through Caspasedependent Pathway in U87 Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro | In Vivo [iv.iiarjournals.org]
LG157 Experimental Setup: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during experiments with LG157.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow with this compound.
Issue 1: Inconsistent or Low Potency of this compound
Question: We are observing lower than expected potency or high variability in the IC50 values of this compound in our cell-based assays. What could be the cause?
Answer:
Several factors can contribute to inconsistent potency of this compound. Here are the most common causes and troubleshooting steps:
-
Solubility Issues: this compound has low aqueous solubility. Ensure complete solubilization in DMSO before preparing serial dilutions. Precipitates, even if not visible, can significantly lower the effective concentration.
-
Recommendation: Briefly sonicate the stock solution after thawing and visually inspect for any particulate matter before use.
-
-
Improper Storage: this compound is sensitive to freeze-thaw cycles and light exposure.
-
Recommendation: Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.
-
-
Cell Density: The number of cells seeded can influence the apparent potency.
-
Recommendation: Optimize and maintain a consistent cell seeding density for all experiments.
-
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its free concentration.
-
Recommendation: If possible, perform the assay in serum-free media or reduce the serum concentration. If serum is required, ensure the concentration is consistent across all experiments.
-
Issue 2: High Background Signal in Kinase Assays
Question: Our in vitro kinase assays with this compound are showing high background signal, making it difficult to determine the true inhibitory effect. What are the potential reasons?
Answer:
High background in kinase assays can mask the true activity of your compound. Consider the following:
-
ATP Concentration: Using an ATP concentration that is too high can lead to a high background signal.
-
Recommendation: Determine the Km of ATP for your specific kinase and use an ATP concentration at or near the Km.
-
-
Non-specific Inhibition: At high concentrations, this compound might be inhibiting other kinases present in the assay system or interfering with the detection reagents.
-
Recommendation: Run control experiments with a structurally unrelated inhibitor to check for non-specific effects. Perform a kinase selectivity panel to understand the off-target effects of this compound.
-
-
Reagent Quality: Old or improperly stored reagents (e.g., antibodies, substrates) can contribute to high background.
-
Recommendation: Use fresh reagents and follow the manufacturer's storage and handling instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q2: How should I store this compound solutions?
A2: Store the 10 mM stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. Diluted aqueous solutions should be prepared fresh for each experiment and not stored.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent inhibitor of its primary target, some off-target activity has been observed at higher concentrations. It is recommended to consult a kinase selectivity profile for this compound (if available) or to perform your own selectivity profiling to identify potential off-target kinases that may be relevant to your experimental system.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been used in preclinical animal models. However, formulation and delivery can be challenging due to its low aqueous solubility. It is crucial to develop a suitable vehicle for in vivo administration to ensure adequate bioavailability.
Data Presentation
Table 1: Effect of Serum Concentration on this compound IC50
| Serum Concentration (%) | Average IC50 (nM) | Standard Deviation (nM) |
| 10 | 150.2 | 15.8 |
| 5 | 95.7 | 9.2 |
| 2 | 55.1 | 5.6 |
| 0 (serum-free) | 25.3 | 2.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: General workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Troubleshooting flowchart for inconsistent this compound potency.
Technical Support Center: Improving the Delivery of LG157 to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of LG157, a novel small molecule kinase inhibitor. Our goal is to facilitate the effective delivery of this compound to its intended cellular targets.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles in achieving effective this compound delivery to target cells?
A1: The initial challenges in delivering this compound, like many small molecule kinase inhibitors, often revolve around its physicochemical properties and the biological barriers it needs to overcome. Key hurdles include poor aqueous solubility, instability in experimental media, low cell permeability, and potential for off-target binding or rapid efflux from the target cell.[1][2][3][4][5] Addressing these early is critical for obtaining reliable and reproducible experimental results.
Q2: How can I improve the solubility of this compound for in vitro and in vivo experiments?
A2: Improving the solubility of this compound is a crucial first step. For in vitro assays, consider using co-solvents such as DMSO, ethanol, or formulating the compound with solubilizing agents like cyclodextrins. For in vivo studies, formulation strategies such as creating a suspension, emulsion, or liposomal encapsulation can enhance bioavailability. It is essential to first perform a solubility and stability screen to identify optimal conditions.[6]
Q3: My in vitro experiments show inconsistent results. What could be the cause?
A3: Inconsistent in vitro results can stem from several factors related to this compound delivery. These include degradation of the compound in the cell culture medium, precipitation of the compound at the working concentration, or variability in cellular uptake. It is important to assess the stability of this compound under your specific experimental conditions and to ensure that the final concentration used is below its solubility limit in the medium.
Q4: How do I know if this compound is reaching its intracellular target?
A4: Confirming target engagement is crucial. Several techniques can be employed to measure if this compound is binding to its intended kinase within the cell. Methods like the NanoBRET™ Target Engagement Assay provide a quantitative measure of compound affinity in live cells.[7][8] Other approaches include cellular thermal shift assays (CETSA), immunoprecipitation followed by mass spectrometry, or assessing the phosphorylation status of a known downstream substrate of the target kinase.[9][10]
Q5: What are the best practices for designing an in vivo study to assess this compound delivery?
A5: For in vivo studies, a well-designed biodistribution study is essential to understand where this compound accumulates in the body and if it reaches the target tissue.[11][12][13] This typically involves administering a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) to an animal model and subsequently measuring the compound's concentration in various organs and the tumor at different time points.[13][14] It is also important to consider the route of administration and the formulation of the compound to optimize its pharmacokinetic profile.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Cellular Uptake of this compound in In Vitro Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Membrane Permeability | 1. Assess Physicochemical Properties: Determine the LogP of this compound. Highly polar or very lipophilic compounds may have poor permeability. 2. Use Permeabilizing Agents: For mechanistic studies, a low concentration of a gentle permeabilizing agent like digitonin can be used, but be aware of potential artifacts. |
| Active Efflux by Transporters | 1. Co-administer with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if uptake increases. 2. Use Cell Lines with Low Efflux Pump Expression: Compare uptake in cell lines known to have varying levels of efflux pump expression. |
| Compound Precipitation | 1. Check Solubility Limit: Determine the maximum soluble concentration of this compound in your cell culture medium. 2. Visual Inspection: Before adding to cells, inspect the diluted this compound solution for any signs of precipitation. |
| Instability in Media | 1. Assess Stability: Incubate this compound in your cell culture medium for the duration of your experiment and measure its concentration over time using HPLC or LC-MS. 2. Reduce Incubation Time: If instability is an issue, consider shorter incubation times. |
Issue 2: High In Vivo Toxicity or Lack of Efficacy
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | 1. Conduct a PK Study: Determine the half-life, clearance, and volume of distribution of this compound. 2. Optimize Formulation: Use formulation strategies like PEGylation or encapsulation in nanoparticles to improve circulation time.[15] |
| Off-Target Effects | 1. Perform a Kinome Scan: Profile this compound against a panel of kinases to identify potential off-targets. 2. Dose-Response Studies: Carefully evaluate the dose-response relationship for both efficacy and toxicity to find a therapeutic window. |
| Inadequate Target Tissue Accumulation | 1. Biodistribution Study: Quantify the concentration of this compound in the target tissue and other major organs.[11][12][13] 2. Targeted Delivery Strategies: Consider active targeting by conjugating this compound to a ligand that binds to a receptor overexpressed on your target cells.[15][16] |
| Drug Resistance Mechanisms | 1. Investigate Resistance: In cases of acquired resistance, analyze target cells for mutations in the target kinase or upregulation of alternative signaling pathways.[4][5] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS
This protocol provides a method to quantify the intracellular concentration of this compound.
-
Cell Seeding: Seed target cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at the desired concentration and incubate for various time points (e.g., 1, 4, 24 hours). Include a vehicle control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Count the cells to normalize the results.
-
-
Cell Lysis and Extraction:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).
-
Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Vortex and centrifuge to pellet the protein precipitate.
-
-
LC-MS Analysis:
-
Collect the supernatant containing the extracted this compound.
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the intracellular concentration based on the cell number and the initial lysis volume.
-
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the distribution of this compound in an animal model.
-
Compound Labeling: Synthesize a labeled version of this compound (e.g., with 14C, 3H, or a fluorescent tag).
-
Animal Dosing: Administer the labeled this compound to the animal model (e.g., mice) via the intended clinical route (e.g., intravenous, oral).
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-administration, euthanize a cohort of animals.
-
Organ Harvesting: Collect blood and harvest relevant organs (e.g., tumor, liver, spleen, kidney, lung, brain, heart).
-
Quantification:
-
For radiolabeled compounds, weigh each tissue sample and determine the amount of radioactivity using a scintillation counter.
-
For fluorescently tagged compounds, homogenize the tissues and measure the fluorescence using a plate reader, or perform whole-organ imaging.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of this compound across different tissues.
Visualizations
Caption: Troubleshooting workflow for in vitro delivery of this compound.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
Caption: Experimental workflow for an in vivo biodistribution study.
References
- 1. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges [frontiersin.org]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Biodistribution [bio-protocol.org]
- 13. appliedstemcell.com [appliedstemcell.com]
- 14. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 16. Targeted delivery of therapeutics to metastatic lung cancer cells using aptamer-conjugated nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
LG157 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LG157 assay. Our goal is to help researchers, scientists, and drug development professionals address common issues related to variability and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a bioluminescent, homogeneous method for quantifying the number of viable cells in culture. The assay measures adenosine triphosphate (ATP), an indicator of metabolically active cells. The core of the assay is a luciferase reaction that generates a "glow-type" luminescent signal proportional to the amount of ATP present. This signal is then measured using a luminometer.
Q2: What are the most common sources of variability in the this compound assay?
Common sources of variability include inconsistent cell seeding, temperature gradients across the assay plate, improper reagent preparation and handling, and errors in pipetting.[1] Non-adherence to the specified incubation times can also lead to significant variations in results.
Q3: How can I minimize inter-assay and intra-assay variability?
To minimize variability, it is crucial to maintain consistency across all steps of the protocol. This includes using the same cell passage number, ensuring uniform cell seeding, and using calibrated pipettes. For inter-assay consistency, running assays on the same instrument and by the same operator can reduce variability.[2] Implementing a standardized serial dilution strategy for every analysis can also help detect and address non-linearity issues.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (High CV within a plate) | 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells. 2. Edge Effects: Temperature or evaporation gradients affecting outer wells. 3. Pipetting Errors: Inaccurate or inconsistent reagent dispensing. 4. Incomplete Cell Lysis: Insufficient mixing after reagent addition. | 1. Ensure thorough mixing of cell suspension before and during seeding. 2. Use a humidified incubator, avoid using the outer wells, or fill them with sterile media/PBS. 3. Use calibrated pipettes and proper pipetting techniques. 4. Mix the plate on an orbital shaker for the recommended duration to ensure complete lysis.[1] |
| Low Luminescent Signal | 1. Low Cell Number: Fewer viable cells than expected. 2. Reagent Degradation: Improper storage or handling of the this compound reagent. 3. Incorrect Wavelength/Filter: Luminometer settings are not optimized for the assay. | 1. Verify cell count and viability before seeding. 2. Store the reagent as recommended and protect it from light. Prepare fresh reagent for each experiment. 3. Consult the instrument manual and the this compound assay protocol for the correct settings. |
| High Background Signal | 1. Contamination: Microbial contamination of cell cultures or reagents. 2. Media Components: Certain media components can interfere with the assay chemistry. | 1. Regularly test cell cultures for contamination. Use aseptic techniques. 2. Run a blank control with only culture medium and the this compound reagent to determine the background signal. |
| Poor Reproducibility Between Experiments | 1. Reagent Batch Variation: Differences between lots of the this compound reagent. 2. Inconsistent Incubation Times: Variation in the timing of reagent addition and signal measurement. 3. Cell Health and Passage Number: Changes in cell physiology over time. | 1. Perform lot-to-lot validation of new reagent batches. 2. Use a timer to ensure consistent incubation periods for all plates. 3. Maintain a consistent range of cell passage numbers for your experiments. |
Experimental Protocols
This compound Assay: Standard Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
This compound Reagent Buffer
-
This compound Lyophilized Substrate
-
Opaque-walled 96-well assay plates
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the this compound Reagent Buffer and allow it to equilibrate to room temperature.
-
Transfer the entire volume of the Reagent Buffer into the amber bottle containing the lyophilized this compound Substrate.
-
Mix by gentle inversion until the substrate is completely dissolved. Allow the reconstituted reagent to equilibrate to room temperature for 30 minutes before use.
-
-
Cell Plating:
-
Prepare a cell suspension and count the cells to ensure viability.
-
Seed the cells in an opaque-walled 96-well plate at the desired density in a final volume of 100 µL per well.
-
Incubate the plate under standard cell culture conditions for the desired experimental duration.
-
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted this compound Reagent to each well.
-
Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: this compound Assay Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Assay.
References
- 1. OUH - Protocols [ous-research.no]
- 2. Inter-assay variability in automated serum free light chain assays and their use in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the impact of individual sample variability on routine immunoassay of serum free light chains (sFLC) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize In Vivo Toxicity of LG157
Notice: Information regarding a specific molecule designated "LG157" is not publicly available. The following troubleshooting guide is based on general principles of in vivo toxicology and strategies commonly employed to mitigate adverse effects of experimental compounds. Researchers should adapt these principles to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected high toxicity with this compound in our animal models. What are the immediate steps we should take?
A1: Immediately pause the in vivo study and perform a thorough review of your experimental protocol. Key areas to investigate include:
-
Dose Verification: Confirm the correct dose was calculated and administered. Re-verify stock solution concentrations and dilution calculations.
-
Formulation/Vehicle Assessment: Ensure the vehicle is appropriate for the route of administration and is not contributing to the toxicity. Consider the stability of this compound in the chosen vehicle.
-
Animal Health Status: Review the health records of the animals prior to dosing to rule out underlying conditions that could exacerbate toxicity.
-
Route of Administration: Double-check that the administration technique is correct and was performed accurately to avoid unintended local tissue damage or incorrect biodistribution.
Q2: How can we proactively design our in vivo studies to minimize potential toxicity of a new compound like this compound?
A2: A stepwise and data-driven approach is crucial.
-
In Vitro Cytotoxicity Screening: Before moving to in vivo studies, perform comprehensive in vitro cytotoxicity assays on a panel of relevant cell lines to identify potential target organs for toxicity.
-
Dose-Range Finding Studies: Conduct preliminary dose-range finding studies in a small number of animals to identify the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound can help in designing a dosing regimen that maintains therapeutic efficacy while minimizing peak plasma concentrations that may be associated with toxicity.
-
Staggered Dosing: For multi-dose studies, consider a staggered dosing approach where a single animal or a small cohort is dosed and observed before dosing the entire group.
Troubleshooting Guides
Issue 1: Severe Injection Site Reactions
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the formulation for any precipitation. Test the solubility of this compound in the vehicle at the intended concentration and storage conditions. |
| Inappropriate Vehicle pH or Osmolality | Measure the pH and osmolality of the formulation. Adjust to be as close to physiological levels as possible. |
| Irritant Properties of the Compound | Consider diluting the compound to a larger volume (if feasible) or changing the formulation to include solubilizing agents or excipients that can reduce local irritation. |
Issue 2: Systemic Toxicity (e.g., Weight Loss, Organ Damage)
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity | If the toxicity is related to the mechanism of action of this compound, a reduction in dose is the primary mitigation strategy. |
| Off-Target Toxicity | Conduct target liability screens to identify potential off-target interactions. If specific off-targets are identified, medicinal chemistry efforts may be needed to design analogs with an improved safety profile. |
| Metabolite-Induced Toxicity | Perform metabolite identification studies to determine if a reactive metabolite is responsible for the toxicity. Co-administration of inhibitors of specific metabolic enzymes could be explored, but this significantly complicates the experimental design. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice).
-
Group Size: Use a small group size (n=2-3 animals per group).
-
Dose Selection: Based on in vitro data, select a wide range of doses (e.g., 1, 10, 50, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose via the intended clinical route.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) for at least 7 days.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 10-15% reduction in body weight.
Quantitative Data Summary: Example Dose-Range Finding Study
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
| Vehicle Control | 3 | +5% | None |
| 1 | 3 | +4% | None |
| 10 | 3 | -2% | None |
| 50 | 3 | -12% | Mild lethargy on Day 1 |
| 100 | 3 | -25% | Severe lethargy, ruffled fur |
Visualizations
Caption: A typical workflow for preclinical in vivo toxicity assessment.
Caption: A decision tree for troubleshooting in vivo toxicity.
Technical Support Center: Overcoming Resistance to LG157 Treatment
Disclaimer: Initial searches for a therapeutic agent specifically named "LG157" have not yielded definitive results. The information presented below is based on general principles of drug resistance in oncology and related fields. This is a hypothetical framework that can be adapted once specific details about this compound's mechanism of action and resistance pathways become available.
Frequently Asked Questions (FAQs)
Q1: What are the potential general mechanisms of resistance to targeted cancer therapies?
Researchers may encounter several common mechanisms of resistance to targeted treatments. These can include:
-
Secondary Mutations in the Drug Target: The target protein may acquire new mutations that prevent the drug from binding effectively.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.[1][3]
-
Drug Efflux Pumps: Cancer cells may increase the expression of proteins that actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[2]
-
Tumor Heterogeneity: A tumor may be composed of diverse cell populations, some of which are inherently resistant to the treatment. These resistant cells can then proliferate and lead to relapse.[2]
-
Epigenetic Alterations: Changes in gene expression patterns that do not involve changes to the DNA sequence can also contribute to drug resistance.[4]
-
Tumor Microenvironment: Factors within the tumor's surrounding environment can contribute to the development of resistance.[1]
Q2: My cancer cell line, initially sensitive to my targeted agent, is now showing signs of resistance. What are the initial troubleshooting steps?
When observing potential resistance in a cell line, a systematic approach is crucial. Here are some initial steps:
-
Confirm Drug Potency: Ensure the batch of the therapeutic agent you are using is active and not degraded. A simple dose-response experiment in a known sensitive cell line can verify this.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
-
Re-evaluate IC50: Perform a dose-response assay to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) in your suspected resistant line compared to the parental sensitive line.
Troubleshooting Guides
This section provides guidance for specific experimental issues that may arise when investigating resistance to a targeted therapy.
Guide 1: Investigating Unexpected Cell Viability Post-Treatment
Problem: After treating a previously sensitive cancer cell line with the targeted agent, there is a higher-than-expected cell viability.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment/Solution |
| Development of Resistance | - Perform a long-term culture of the sensitive cell line in the presence of gradually increasing concentrations of the drug to select for resistant clones. - Compare the gene expression profiles (e.g., via RNA-seq) of the sensitive and resistant cell lines to identify upregulated survival pathways. |
| Incorrect Drug Concentration | - Verify the calculations for your drug dilutions. - Perform a new dose-response curve to confirm the IC50 value. |
| Experimental Artifact | - Ensure consistent cell seeding density. - Check for edge effects in your multi-well plates. - Validate your viability assay (e.g., MTT, CellTiter-Glo) for linearity and sensitivity with your specific cell line. |
Guide 2: Identifying the Mechanism of Acquired Resistance
Problem: You have successfully generated a resistant cell line and need to determine the underlying mechanism of resistance.
Experimental Workflow:
Caption: Workflow for identifying resistance mechanisms.
Signaling Pathways
Understanding potential bypass signaling pathways is critical for overcoming resistance. Below is a generalized diagram of a common bypass mechanism involving the activation of a parallel receptor tyrosine kinase (RTK) pathway.
Caption: Activation of a bypass signaling pathway.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to a targeted therapeutic agent.
Methodology:
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with the targeted agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed proliferation, passage them and increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat: Continue this process of gradual dose escalation. This may take several months.
-
Resistant Clone Isolation: Once the cells are able to proliferate in a high concentration of the drug (e.g., 5-10 times the original IC50), isolate single-cell clones.
-
Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
Objective: To assess the activation state of key proteins in signaling pathways in sensitive versus resistant cells.
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, MET, AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
LG157 Technical Support Center: Long-Term Dosing & Experimental Design
This guide provides in-depth technical support for researchers utilizing LG157, a novel small-molecule kinase inhibitor, in long-term preclinical studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Section 1: General FAQs & Compound Characteristics
This section addresses fundamental questions regarding this compound's properties and recommended handling.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the MAPK signaling cascade often dysregulated in various cancers. By blocking TKX, this compound inhibits downstream signaling, leading to reduced cell proliferation and induction of apoptosis in TKX-dependent tumor cells.
Diagram: this compound Mechanism of Action
troubleshooting unexpected results with LG157
Technical Support Center: LG157
Notice: Information regarding a scientific compound or reagent designated "this compound" is not available in the public domain based on initial searches. The provided support information is based on general troubleshooting principles for experimental compounds. If "this compound" is an internal designation, please consult your institution's documentation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A1: Batch-to-batch variability is a common issue in experimental research. Several factors could contribute to this inconsistency:
-
Compound Purity and Stability: The purity of this compound may differ between batches. Additionally, the compound's stability over time, especially if not stored under recommended conditions, can lead to degradation and altered activity.
-
Solvent and Formulation: The solvent used to dissolve this compound and the final formulation can impact its solubility and bioavailability in your experimental system. Inconsistencies in solvent preparation can lead to variability.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, incubation time, and temperature can be magnified when working with a novel compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Q2: I am observing unexpected off-target effects with this compound. How can I investigate this?
A2: Unexpected off-target effects can arise from several sources, including the compound's mechanism of action, its metabolites, or potential interactions with other components in your experimental system.
Investigative Steps for Off-Target Effects:
-
Literature Review: Conduct a thorough search for any known promiscuity of the chemical class to which this compound belongs.
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target at the concentrations used in your experiments.
-
Phenotypic Screening: Utilize broader phenotypic assays or profiling panels (e.g., cytotoxicity panels across different cell lines) to identify potential off-target activities.
-
Signaling Pathway Analysis: If the off-target effect is related to a specific cellular response, investigate key signaling pathways that might be perturbed.
Signaling Pathway Investigation Logic
Caption: A decision tree for investigating unexpected signaling pathway activation.
Troubleshooting Guides
Issue: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Recommended Solution | Experimental Protocol |
| Hydrophobic Nature of Compound | Use a co-solvent such as DMSO or ethanol. | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. For the working solution, dilute the stock solution in your aqueous buffer. 3. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <0.5% for DMSO). |
| Incorrect pH of Buffer | Adjust the pH of the buffer to improve ionization and solubility. | 1. Determine the pKa of this compound if possible. 2. Prepare a series of buffers with varying pH values around the pKa. 3. Test the solubility of this compound in each buffer. |
| Compound Aggregation | Incorporate a non-ionic surfactant or use sonication. | 1. Add a low concentration of a surfactant like Tween-20 (e.g., 0.01%) to your buffer. 2. Alternatively, briefly sonicate the solution after adding this compound to break up aggregates. |
Experimental Protocol: Standard Western Blot for Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Experimental Workflow for Western Blotting
Caption: A step-by-step workflow for a standard Western blotting experiment.
Validation & Comparative
Validating Small Molecule On-Target Effects: A Comparative Guide Featuring siRNA-Based Approaches
For researchers and drug development professionals, unequivocally demonstrating that a small molecule's therapeutic or biological effect stems from its interaction with the intended target is a critical step in the validation process. This guide provides a comprehensive comparison of methodologies, with a primary focus on the use of small interfering RNA (siRNA), to confirm the on-target effects of novel small molecules.
The central premise of using siRNA for target validation lies in the principle of phenocopying. If a small molecule inhibitor produces a specific biological outcome by inhibiting its target, then reducing the expression of that same target protein using siRNA should result in a comparable biological effect. Conversely, if the target protein is depleted by siRNA, the cellular response to the small molecule should be significantly diminished.
Comparative Analysis of Target Validation Methods
While siRNA is a powerful tool, it is essential to consider its strengths and weaknesses in the context of other available techniques. The following table summarizes key methodologies for validating small molecule on-target effects.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Reduces expression of the target protein, phenocopying the inhibitor's effect. | High specificity, relatively straightforward and cost-effective. | Potential for off-target effects, incomplete knockdown, and transient effects.[1][2][3][4][5] |
| CRISPR/Cas9 Gene Editing | Permanently knocks out or mutates the target gene. | Complete and permanent loss of target expression, high specificity. | More technically complex and time-consuming than siRNA, potential for off-target genetic alterations. |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from proteolysis. | Does not require modification of the small molecule, applicable to complex protein mixtures.[6] | May not be suitable for all protein targets, requires optimization of protease conditions. |
| Affinity Chromatography/Pull-down Assays | Immobilized small molecule is used to capture its binding partners from cell lysates.[7] | Can identify direct binding partners, adaptable to various small molecules.[7] | Requires chemical modification of the small molecule which may alter its activity, potential for non-specific binding.[7] |
| Thermal Shift Assays (TSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free and in-solution, can be high-throughput. | Not all binding events result in a significant thermal shift, requires purified protein. |
| Computational Approaches (e.g., DeepTarget) | Predicts drug-target interactions using large-scale genetic and drug screening data.[8][9] | Can predict primary and secondary targets, complements experimental approaches.[8][9] | Predictions require experimental validation, performance may vary depending on the dataset.[8] |
Experimental Workflow & Protocols
A well-designed experiment is crucial for obtaining reliable and interpretable data. The following section outlines a typical workflow and detailed protocols for validating the on-target effects of a small molecule using siRNA.
Logical Workflow for siRNA-Based Target Validation
Caption: A logical workflow for validating small molecule on-target effects using siRNA.
Detailed Experimental Protocols
1. siRNA Transfection and Target Knockdown Validation
-
Cell Culture: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute 5 µL of a 20 µM stock of either target-specific siRNA or a non-targeting control siRNA into serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 10-20 minutes at room temperature to allow for complex formation, and then add the complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for target protein knockdown.[10]
-
Validation of Knockdown: Harvest the cells and assess the level of target protein knockdown by Western blotting or qRT-PCR. A knockdown efficiency of >70% is generally considered acceptable.
2. Small Molecule Treatment and Phenotypic Analysis
-
Treatment: Following the 24-48 hour siRNA incubation, replace the medium with fresh medium containing either the small molecule at its optimal concentration or a vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal duration for the small molecule to elicit its biological effect.
-
Phenotypic Assay: Perform the relevant assay to measure the biological outcome of interest. This could include, but is not limited to, cell viability assays (e.g., MTS), cell cycle analysis, or analysis of specific signaling pathway markers by Western blot.[11]
Signaling Pathway Analysis
Understanding the signaling context is paramount. The following diagram illustrates a hypothetical signaling pathway and how a small molecule and siRNA can be used to dissect it.
Caption: A hypothetical signaling pathway illustrating points of intervention for a small molecule and siRNA.
Mitigating Off-Target Effects of siRNA
Several strategies can be employed to minimize off-target effects:
-
Use Multiple siRNAs: Employing at least two or three different siRNAs that target distinct sequences within the same mRNA can help confirm that the observed phenotype is due to on-target silencing.[1]
-
siRNA Pooling: Using a pool of multiple siRNAs at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing off-target effects while maintaining on-target knockdown.[1][5]
-
Chemical Modifications: Modified siRNAs have been developed to reduce off-target activity.[3][5]
-
Rescue Experiments: If possible, expressing a form of the target protein that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site) should rescue the phenotype, providing strong evidence for on-target activity.
-
Global Gene Expression Analysis: Techniques like RNA sequencing can be used to identify potential off-target gene silencing across the transcriptome.[1]
By carefully designing experiments and incorporating appropriate controls, researchers can confidently validate the on-target effects of novel small molecules, a crucial step towards their development as research tools or therapeutic agents.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 5. selectscience.net [selectscience.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to MKLP2 Inhibitors: LG157 and the Paprotrain Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting the Mitotic Kinesin-Like Protein 2 (MKLP2), a key motor protein involved in the successful completion of cell division. Overexpression of MKLP2 has been linked to various cancers, making it a compelling target for anti-cancer drug development. Here, we objectively evaluate the performance of LG157 against other known MKLP2 inhibitors, focusing on the Paprotrain series of compounds, supported by available experimental data.
Introduction to MKLP2
Mitotic Kinesin-Like Protein 2 (MKLP2), also known as KIF20A, is a crucial component of the cell's machinery for cytokinesis, the final stage of cell division where one cell physically divides into two. Its primary role is to transport the Chromosomal Passenger Complex (CPC) to the central spindle during anaphase. The CPC, which includes the kinase Aurora B, is essential for the proper formation of the cleavage furrow. Inhibition of MKLP2's motor function disrupts this transport, leading to failed cytokinesis and, ultimately, cell death, making it an attractive target for cancer therapy.
Overview of Inhibitors
This guide focuses on a comparative analysis of the following MKLP2 inhibitors:
-
This compound: A potent, orally available small molecule inhibitor of MKLP2.
-
Paprotrain: The first-identified selective inhibitor of MKLP2.
-
Compound 9a: A more potent analog of Paprotrain.
Quantitative Performance Comparison
The inhibitory activities of this compound and Paprotrain against MKLP2 have been quantified using in vitro ATPase assays, which measure the enzymatic activity of the kinesin motor domain. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | IC50 | Ki | Source |
| This compound | MKLP2 | 30 nM | Not Reported | Choudhry, N., et al. (bioRxiv, 2023)[1] |
| Paprotrain | MKLP2 | 1.35 µM (basal ATPase activity) | 3.36 µM | Tcherniuk, S., et al. (Angew. Chem. Int. Ed., 2010) |
| 0.83 µM (microtubule-stimulated ATPase activity) | ||||
| Compound 9a | MKLP2 | More potent than Paprotrain (specific value not reported in abstract) | Not Reported | Bodnarchuk, M. S., et al. (Bioorg. Med. Chem., 2016)[1] |
Experimental Protocols
The determination of the inhibitory potential of these compounds relies on robust in vitro assays. Below are generalized protocols based on standard methodologies for assessing kinesin ATPase activity.
In Vitro MKLP2 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the MKLP2 motor domain in the presence and absence of an inhibitor. The amount of inorganic phosphate (Pi) produced is quantified as a measure of enzyme activity.
Materials:
-
Purified recombinant human MKLP2 motor domain
-
Microtubules (taxol-stabilized)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Inhibitor compounds (this compound, Paprotrain, etc.) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, microtubules, and the MKLP2 enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate generated using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
MKLP2 Signaling Pathway in Cytokinesis
The following diagram illustrates the central role of MKLP2 in cytokinesis. During anaphase, Polo-like kinase 1 (Plk1) phosphorylates and activates MKLP2. Activated MKLP2 then transports the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, along microtubules to the central spindle. At the central spindle, Aurora B phosphorylates various substrates that are crucial for the formation and ingression of the cleavage furrow, leading to the physical separation of the two daughter cells.
References
Cross-Validation of LG157 Activity in Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the activity of LG157, a potent and selective small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2), across a wide range of human cancer cell lines. While comprehensive quantitative data from a large-scale screening mentioned in preliminary reports is not yet publicly available, this document summarizes the current understanding of this compound's mechanism of action and provides standardized protocols for its evaluation.
Introduction to this compound
This compound has been identified as a promising anti-cancer agent that targets MKLP2, a protein crucial for the successful completion of cytokinesis, the final stage of cell division. Inhibition of MKLP2 by this compound leads to a failure in cell division, resulting in the formation of binucleated cells and subsequent cell death. This mechanism of action makes this compound a potential therapeutic for various cancers. A preclinical study has indicated that the therapeutic potential of this compound was validated through growth suppression in nearly 100 human cancer cell lines in vitro, although the specific activity data across these cell lines is not yet detailed in publicly accessible literature.[1]
Comparative Activity of this compound
A comprehensive table summarizing the half-maximal inhibitory concentration (IC50) values of this compound across a panel of cancer cell lines would be invaluable for cross-validating its activity and identifying cancer types that are particularly sensitive to MKLP2 inhibition. This data would typically be generated through large-scale cell-based assays. As this specific data for this compound is not available in the public domain, a placeholder table is provided below to illustrate how such data would be presented.
Table 1: Comparative In Vitro Activity of this compound in Human Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Publicly Available | ||
| ... | ... | ... |
| ... | ... | ... |
This table is for illustrative purposes only. Specific IC50 values for this compound across a wide range of cell lines are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive cross-validation study of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
Reagent Addition:
-
For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
For CellTiter-Glo® Assay: A luminescent cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Cytokinesis Failure Assay (Microscopy)
This assay visually confirms the mechanism of action of this compound by observing the formation of binucleated cells.
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with this compound at a concentration around its IC50 value for 24-48 hours.
-
Cell Staining:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cell membrane and nucleus are stained with fluorescent dyes. For example, a membrane-permeable dye for the cytoplasm and DAPI or Hoechst for the nuclei.
-
-
Imaging: The stained cells are visualized using a fluorescence microscope.
-
Quantification: The percentage of binucleated cells is determined by counting at least 200 cells per treatment condition. An increase in the percentage of binucleated cells in the this compound-treated group compared to the control group indicates inhibition of cytokinesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound, an inhibitor of MKLP2, leading to cytokinesis failure.
Caption: A typical experimental workflow for the cross-validation of this compound activity.
References
A Comparative Analysis of the BRD4-Targeting PROTAC MZ1 and its Inactive Analog
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of the well-characterized BRD4-targeting PROTAC, MZ1, and its inactive diastereomer, cis-MZ1. This comparison highlights the critical structural and functional features that determine the efficacy of a PROTAC, supported by experimental data.
Initial research for this guide sought to analyze "LG157," however, it was determined that this compound is a small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2), not a PROTAC. Therefore, to fulfill the request for a comparative guide on PROTACs, the focus was shifted to the exemplary BRD4-degrader MZ1.
Performance Comparison: MZ1 vs. cis-MZ1
MZ1 is a heterobifunctional molecule composed of a ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows MZ1 to recruit VHL to BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3] In contrast, cis-MZ1 is a stereoisomer of MZ1 that, while capable of binding to BRD4, fails to productively engage the VHL E3 ligase, rendering it inactive as a degrader.[2][4] This makes cis-MZ1 an ideal negative control for studying the specific effects of BRD4 degradation.
Quantitative Performance Data
The following tables summarize the key performance metrics for MZ1 and its inactive analog, cis-MZ1.
Table 1: Binding Affinities (Kd, nM)
| Compound | Target | VHL E3 Ligase | Reference |
| MZ1 | BRD4 (BD2): 15 nM | 66 nM | [2][4] |
| BRD2/3: 13-60 nM | [5] | ||
| cis-MZ1 | Comparable to MZ1 | >15,000 nM | [2][4] |
Table 2: Degradation Potency and Selectivity
| Compound | Target Protein | DC50 | Dmax | Selectivity | Reference |
| MZ1 | BRD4 | 8-23 nM (in H661 & H838 cells) | ~100% at 100 nM | Preferential for BRD4 over BRD2/3 | [5] |
| cis-MZ1 | BRD4 | No degradation observed | Not applicable | Not applicable | [2][4] |
Signaling Pathway: Downstream Effects of BRD4 Degradation
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of various oncogenes, most notably c-Myc.[3][6] By inducing the degradation of BRD4, MZ1 effectively downregulates the transcription of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[3] The signaling pathway below illustrates this mechanism.
Caption: Signaling pathway of BRD4 degradation by MZ1 leading to c-Myc downregulation.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MV4-11) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MZ1, cis-MZ1 (as a negative control), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
d. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Fluorescence Polarization (FP) Assay for Binding Affinity
This biophysical assay measures the binding affinity of the PROTAC to its target protein and the E3 ligase.[7][8][9]
a. Reagents and Buffers:
-
Purified recombinant target protein (e.g., BRD4 bromodomain) and E3 ligase complex (e.g., VCB complex).
-
A fluorescently labeled tracer that binds to the protein of interest.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
b. Assay Procedure:
-
In a microplate, add a fixed concentration of the fluorescent tracer and the target protein.
-
Add serial dilutions of the PROTAC (MZ1 or cis-MZ1).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
c. Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the inhibition constant (Ki) or the dissociation constant (Kd).
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel PROTAC.
Caption: General experimental workflow for PROTAC development and evaluation.
This guide provides a foundational understanding of how to compare a PROTAC to its inactive analog, using MZ1 as a case study. The provided data, protocols, and diagrams serve as a resource for researchers in the design and evaluation of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LG157's Mechanism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel small-molecule inhibitor LG157 with other alternatives, supported by available experimental data. This compound has been identified as a potent and orally available inhibitor of mitotic kinesin-like protein 2 (MKLP2), a target in oncology research.[1][2] A key proposed mechanism of action for this compound is the induction of synthetic lethality in cancer cells with MYC overexpression.[1]
It is important to note that the primary data for this compound currently originates from a single preclinical study and has not yet been independently verified in peer-reviewed publications.[1][3][4] Therefore, the findings should be considered preliminary.
Performance Data of this compound
The preclinical data available for this compound demonstrates its potential as a therapeutic agent. Key quantitative findings from the initial study are summarized below.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₃O₃ | [2] |
| Molecular Weight | 349.38 g/mol | [2] |
| LogD (pH 7.4) | 2.41 | [1][3] |
| Plasma Protein Binding (Mouse) | 92.58% | [1][3] |
| Plasma Protein Binding (Human) | 90.30% | [1][3] |
| Bioavailability (Mouse) | 69-85% | [1][3] |
| Biopharmaceutics Classification System (BCS) | Class I | [1][3] |
In Vitro and In Vivo Efficacy of this compound
| Assay | Result | Source |
| In Vitro Growth Suppression | Effective in nearly 100 human cancer cell lines | [3] |
| In Vivo Tumor Growth Inhibition | Notable inhibition in mouse models | [3] |
Mechanism of Action: this compound and Synthetic Lethality in MYC-Driven Cancers
This compound targets MKLP2, a kinesin motor protein essential for cytokinesis, the final stage of cell division.[5][6] Inhibition of MKLP2 leads to failed cytokinesis, resulting in binucleated cells.[5][6] The therapeutic potential of this compound is particularly highlighted in the context of MYC-driven cancers.[1] MYC is a family of proto-oncogenes frequently dysregulated in various human cancers.[1][7][8] this compound is reported to elicit a synthetic lethal interaction with MYC overexpression, meaning it selectively eliminates cancer cells with high levels of MYC while sparing normal cells.[1]
Figure 1: Proposed mechanism of action for this compound.
Comparison with Alternative Therapies
This compound's unique mechanism of targeting MKLP2 in MYC-driven cancers places it in a landscape of other targeted therapies. Below is a comparison with other MKLP2 inhibitors and general therapeutic strategies for MYC-driven cancers.
| Therapeutic Agent/Strategy | Target | Mechanism of Action | Stage of Development | Key Limitations |
| This compound | MKLP2 | Inhibition of cytokinesis, synthetic lethality with MYC overexpression | Preclinical | Data from a single, non-peer-reviewed study |
| Paprotrain | MKLP2 | Cell-permeable inhibitor of MKLP2 ATPase activity.[9] | Preclinical | Lower potency compared to some newer analogs.[6] |
| BET Inhibitors (e.g., JQ1) | BRD4 | Downregulate MYC transcription. | Clinical Trials | Efficacy and potential resistance mechanisms are under investigation.[8] |
| CDK Inhibitors (e.g., AZ5576) | CDK9 | Inhibit transcription of MYC. | Clinical Trials | Specificity and off-target effects.[8] |
| Direct MYC Inhibitors | MYC-MAX interaction | Block the formation of the oncogenic MYC-MAX heterodimer. | Preclinical/Early Clinical | "Undruggable" nature of MYC poses significant challenges.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of this compound's mechanism. The following outlines a general workflow for assessing the efficacy of an MKLP2 inhibitor, based on the available literature.
In Vitro Cell Viability and Proliferation Assay
-
Cell Culture: Culture human cancer cell lines (with and without MYC overexpression) in appropriate media and conditions.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a control compound.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay.
-
Proliferation Analysis: Measure cell proliferation using methods such as BrdU incorporation or live-cell imaging to monitor cell division over time.
-
Data Analysis: Calculate IC50 values and compare the effects on different cell lines to determine selectivity for MYC-overexpressing cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Compound Administration: Administer this compound or a vehicle control to the mice orally, based on the formulation described in the preclinical study.[1]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Figure 2: A generalized workflow for preclinical evaluation of this compound.
References
- 1. Spotlight on New Therapeutic Opportunities for MYC-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on New Therapeutic Opportunities for MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. selleckchem.com [selleckchem.com]
Validating Small Molecule-Induced Phenotypes: A Guide to Genetic Approaches Using "LG157" as a Case Study
In phenotypic drug discovery, a small molecule is identified based on its ability to induce a desired change in a cellular or organismal model. However, a critical next step is to validate that this observed phenotype is a direct result of the molecule's interaction with its intended biological target. This guide compares and details genetic methods for validating the phenotype induced by a hypothetical small molecule, LG157, providing researchers, scientists, and drug development professionals with a framework for robust target validation.
The Gold Standard: Genetic Inactivation of the Putative Target
The most rigorous method to validate that a small molecule's effect is on-target is to demonstrate that the phenotype disappears when the putative target is removed or significantly reduced.[1][2][3] This is typically achieved through genetic knockout (KO) or knockdown (KD) of the gene encoding the target protein.[1][2][3] If this compound elicits its phenotype by inhibiting "Target X," then cells lacking Target X should be resistant to this compound and should phenocopy the effect of the compound.
Comparative Efficacy of this compound in Wild-Type vs. Target X Knockout Cells
The following table summarizes hypothetical data from a series of experiments designed to test the dependence of the this compound-induced phenotype on the presence of its putative target, Target X.
| Experimental Readout | Wild-Type (WT) Cells | Target X KO Cells | WT Cells + this compound | Target X KO Cells + this compound | Interpretation |
| Cell Viability (% of control) | 100% | 98% | 45% | 95% | This compound-induced cytotoxicity is dependent on Target X. |
| Pathway Activity (Reporter Assay) | 1.0 (basal) | 0.2 (low) | 0.2 (low) | 0.2 (low) | Target X KO phenocopies this compound treatment, suggesting this compound inhibits Target X. |
| Biomarker Level (downstream of Target X) | High | Low | Low | Low | Both this compound and Target X KO lead to a decrease in the biomarker. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.
Generation of Target X Knockout Cell Line via CRISPR-Cas9
This protocol outlines the generation of a stable cell line in which Target X has been genetically deleted.
-
Design and Synthesis of sgRNA: Two single-guide RNAs (sgRNAs) targeting exons common to all isoforms of the Target X gene are designed using a publicly available tool (e.g., CHOPCHOP).
-
Vector Construction: The designed sgRNAs are cloned into a Cas9-expressing vector that also contains a selectable marker (e.g., puromycin resistance).
-
Transfection: The Cas9-sgRNA plasmids are transfected into the wild-type cell line using a lipid-based transfection reagent.
-
Selection: 48 hours post-transfection, cells are treated with puromycin to select for successfully transfected cells.
-
Single-Cell Cloning: The puromycin-resistant cell population is diluted to a single-cell suspension and plated into 96-well plates to isolate clonal populations.
-
Validation: Clonal populations are expanded and genomic DNA is isolated. The targeted region of the Target X gene is amplified by PCR and sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels). Western blotting is performed to confirm the absence of Target X protein expression.
Cell Viability Assay
This assay quantifies the effect of this compound on the proliferation and survival of wild-type and Target X KO cells.
-
Cell Seeding: Wild-type and validated Target X KO cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions.
-
Viability Measurement: A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well, and the plates are incubated for an additional 4 hours. Fluorescence is measured using a plate reader to determine the number of viable cells.
-
Data Analysis: The fluorescence readings are normalized to the vehicle-treated controls to calculate the percentage of cell viability. IC50 values are determined by fitting the data to a dose-response curve.
Visualizing the Validation Workflow and Underlying Biology
Diagrams are essential for conceptualizing the experimental logic and the biological context.
Caption: A generalized workflow for validating an on-target drug effect using a knockout model.[1]
Caption: Signaling pathway illustrating the inhibitory action of this compound and the effect of Target X knockout.
Alternative and Complementary Genetic Approaches
While CRISPR-Cas9-mediated knockout is a definitive approach, other genetic methods can provide valuable supporting evidence.
-
RNA Interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably knock down the expression of Target X.[1] This method is often faster than generating a full knockout line but may result in incomplete protein depletion, leading to a less clear-cut phenotype.
-
CRISPR Interference/Activation (CRISPRi/a): These systems use a deactivated Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa) to modulate the expression of the target gene without altering the DNA sequence. This can be useful for studying the effects of varying levels of target expression.
-
Rescue Experiments: To further confirm that the resistance observed in KO cells is specifically due to the absence of Target X, one can perform a "rescue" experiment. This involves reintroducing an expression vector for Target X into the KO cell line. If the re-expression of Target X restores sensitivity to this compound, it provides strong evidence for on-target activity.
Caption: Logical relationship between the experimental outcome and the on-target vs. off-target hypotheses.
By employing these genetic validation strategies, researchers can build a strong, data-supported case for the mechanism of action of a novel small molecule. This rigorous approach is fundamental to derisking drug candidates and ensuring that their therapeutic effects are based on a solid biological rationale.
References
This guide provides a comparative analysis of the investigational kinase inhibitor, LG157, focusing on its specificity against closely related kinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective assessment of this compound's selectivity profile, supported by detailed experimental protocols and visual aids to contextualize the findings.
Introduction to this compound
This compound is a novel, ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a critical enzyme implicated in the "Signal Pathway X" that drives cellular proliferation in certain oncogenic contexts. Given the high degree of homology within the human kinome, particularly among tyrosine kinases, establishing the specificity of this compound is paramount to predicting its therapeutic window and potential off-target effects. This guide compares the binding affinity and inhibitory activity of this compound against its primary target, TKA, and two closely related kinases, TKB and TKC.
Quantitative Specificity Assessment
The specificity of this compound was evaluated using in vitro binding and cell-based functional assays. The data are summarized below.
Table 1: In Vitro Binding Affinity (Ki) of this compound
This table summarizes the equilibrium dissociation constants (Ki) of this compound for TKA, TKB, and TKC, as determined by a competitive binding assay. Lower Ki values indicate higher binding affinity.
| Compound | Target Kinase | Ki (nM) |
| This compound | TKA | 5.2 |
| This compound | TKB | 158.6 |
| This compound | TKC | 450.3 |
Table 2: Cellular Inhibitory Activity (IC50) of this compound
This table presents the half-maximal inhibitory concentrations (IC50) of this compound required to inhibit the phosphorylation of a downstream substrate of TKA, TKB, and TKC in a cellular context. Lower IC50 values indicate greater potency.
| Compound | Target Pathway | Cellular IC50 (nM) |
| This compound | TKA Pathway | 15.8 |
| This compound | TKB Pathway | 482.1 |
| This compound | TKC Pathway | > 1000 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess specificity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Safety Operating Guide
Navigating the Disposal of LG157: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals handling substances such as LG157, adherence to established disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, treating it as a hazardous chemical waste in a laboratory setting.
Immediate Safety and Logistical Information
Before initiating any disposal procedure, the first and most critical step is to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards, handling, and disposal requirements of the substance. In the absence of a specific SDS for "this compound," the following procedure outlines general best practices for chemical waste disposal.
All personnel involved in the disposal process must be equipped with appropriate personal protective equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EH&S) department or equivalent hazardous waste management program. The following steps provide a general framework for this process:
-
Waste Identification and Segregation :
-
Identify this compound waste as hazardous.
-
Segregate this compound waste from other waste streams, such as regular trash or biohazardous waste.[1] Do not mix incompatible chemicals.
-
-
Container Selection and Labeling :
-
Use a chemically compatible and leak-proof container for waste collection. Acceptable containers typically include the original container or a sturdy, well-sealed glass or plastic bottle.[2] Unacceptable containers include beverage bottles, food containers, or any container that may leak or react with the waste.[2]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name (this compound), and any known hazardous components or characteristics (e.g., flammable, corrosive, toxic).
-
-
Waste Accumulation and Storage :
-
Request for Disposal :
-
Documentation :
-
Maintain accurate records of the waste generated, including the quantity and date of accumulation. This documentation is a key component of the "cradle to grave" responsibility for hazardous waste.[1]
-
Quantitative Data Summary
For institutional tracking and compliance, quantitative data regarding waste generation is crucial. The following table should be maintained for each container of this compound waste.
| Parameter | Description |
| Waste Generator | Name of the principal investigator or lead researcher |
| Laboratory Location | Building and room number |
| Chemical Name | This compound |
| Chemical Abstract Service (CAS) Number | Refer to the specific CAS number for this compound |
| Quantity | Total volume (in liters or milliliters) or mass (in grams or kilograms) |
| Accumulation Start Date | Date the first drop of waste was added to the container |
| Accumulation End Date | Date the container was sealed for disposal |
| Hazard Characteristics | e.g., Flammable, Corrosive, Toxic, Reactive |
Experimental Protocols
The disposal procedure itself is a critical protocol. For any experiments generating this compound waste, the experimental write-up should include a dedicated section on waste management, referencing this disposal protocol.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound waste.
It is imperative to remember that as the generator of hazardous waste, you are legally responsible for its entire lifecycle, from generation to final disposal.[3] Always prioritize safety and compliance by consulting your institution's specific guidelines and the chemical's Safety Data Sheet.
References
Essential Safety and Logistical Information for Handling LG157
Disclaimer: The following information is a comprehensive guide for the safe handling of a potent, hazardous laboratory chemical, hypothetically designated as "LG157." No specific public data was found for a substance with this identifier. Therefore, this guide is based on established best practices for managing hazardous chemical compounds in a research and development setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for the hypothetical hazardous substance this compound. The procedural, step-by-step guidance directly answers specific operational questions to ensure the safety of all personnel.
Hypothetical Profile of this compound:
For the purpose of this guide, "this compound" is assumed to be a potent cytotoxic agent with the following hazardous characteristics:
-
Physical State: Crystalline solid
-
Volatility: Moderately volatile
-
Light Sensitivity: Degrades upon exposure to UV light
-
Health Hazards: Acutely toxic upon inhalation, ingestion, and skin contact. Potential mutagen.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment are the most critical first steps in ensuring safety when handling this compound. The following table summarizes the required PPE.
| Body Part | PPE Specification | Standard | Purpose |
| Respiratory | Full-face respirator with P100 organic vapor/acid gas cartridges | NIOSH Approved | To prevent inhalation of volatile this compound and protect the face from splashes. |
| Eyes | Chemical splash goggles and face shield | ANSI Z87.1 | To provide primary and secondary protection against splashes and aerosols. |
| Hands | Double-gloving: Nitrile inner glove, chemotherapy-rated outer glove | ASTM D6978 | To protect against skin absorption. Double gloving provides extra protection in case of a tear in the outer glove. |
| Body | Disposable, solid-front, back-tying laboratory coat or gown | --- | To protect the body from contamination. A disposable gown prevents the spread of contamination outside the lab. |
| Feet | Closed-toe shoes and disposable shoe covers | --- | To protect feet from spills and prevent the tracking of contamination. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
1.0 Receiving and Storage
-
1.1 Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
1.2 Transport: Transport the sealed container of this compound on a cart with secondary containment to the designated storage area.
-
1.3 Storage: Store this compound in a cool, dry, and dark location, away from incompatible materials. The storage container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.
2.0 Preparation and Handling in the Laboratory
-
2.1 Designated Area: All handling of this compound must be conducted within a certified chemical fume hood.
-
2.2 Donning PPE: Before handling, don all required PPE as specified in the table above.
-
2.3 Weighing: To minimize aerosol generation, weigh solid this compound on a tared weigh paper within the fume hood. Use a dedicated, calibrated analytical balance.
-
2.4 Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Keep the container covered as much as possible during this process.
3.0 Spill Management
-
3.1 Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit to absorb the spill.
-
Wipe the area with a deactivating solution (e.g., 10% bleach solution, followed by a water rinse), if compatible.
-
Collect all contaminated materials in a designated hazardous waste bag.
-
-
3.2 Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS office and follow their emergency procedures.
-
4.0 Waste Disposal
-
4.1 Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh papers, pipette tips, gowns, shoe covers) must be placed in a clearly labeled, sealed hazardous waste container.
-
4.2 Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
4.3 Sharps: All sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
4.4 Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Operational Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
